7-Bromobicyclo[2.2.1]heptane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-bromobicyclo[2.2.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11Br/c8-7-5-1-2-6(7)4-3-5/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGPQZJYJWIBGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340511 | |
| Record name | 7-Bromobicyclo[2.2.1]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13237-88-2 | |
| Record name | 7-Bromobicyclo[2.2.1]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Bromobicyclo[2.2.1]heptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-Bromobicyclo[2.2.1]heptane
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Bromobicyclo[2.2.1]heptane, also commonly known as 7-bromonorbornane, is a halogenated bicyclic organic compound. Its rigid, strained ring structure imparts unique chemical properties, making it a subject of interest in mechanistic studies and a potential building block in synthetic organic chemistry. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and an analysis of its characteristic reactivity.
Chemical Identity and Structure
The formal IUPAC name for this compound is This compound .[1] The bicyclo[2.2.1]heptane framework, commonly known as the norbornane system, is a bridged bicyclic structure. The bromine atom is located at the bridgehead position (C7), which significantly influences the molecule's reactivity.
Structure:
-
2D Structure:
-
3D Conformation:
Physicochemical and Spectroscopic Data
The key physicochemical properties of this compound are summarized in the tables below. This data is essential for its handling, characterization, and application in a laboratory setting.
Table 1: Chemical Identifiers and Properties
| Parameter | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | 7-Bromonorbornane | [1] |
| CAS Number | 13237-88-2 | [2][3] |
| Molecular Formula | C₇H₁₁Br | [2][3] |
| Molecular Weight | 175.07 g/mol | [1][2][3] |
| Boiling Point | 75 °C at 20 mmHg | |
| Density | 1.38 g/mL at 20 °C |
Table 2: Predicted Spectroscopic Data
| Spectroscopy | Predicted Data |
| ¹H-NMR | Complex multiplets expected in the aliphatic region (δ 1.0-2.5 ppm). The bridgehead proton (CH-Br) would likely appear as a distinct signal. |
| ¹³C-NMR | Signals for the bridgehead carbon attached to bromine would be downfield. Other signals would be in the typical alkane region. |
| IR Spectroscopy | C-H stretching (alkane) ~2850-3000 cm⁻¹, C-Br stretching ~500-600 cm⁻¹. |
Experimental Protocol: Synthesis via Hunsdiecker Reaction
A plausible and effective method for the synthesis of this compound is the Hunsdiecker reaction, which involves the decarboxylative bromination of the silver salt of a carboxylic acid.[4][5][6] This approach is particularly suitable for generating halides at positions where other halogenation methods might fail or produce complex mixtures.
Overall Reaction:
Bicyclo[2.2.1]heptane-7-carboxylic acid → Silver bicyclo[2.2.1]heptane-7-carboxylate → this compound
Materials and Reagents
-
Bicyclo[2.2.1]heptane-7-carboxylic acid
-
Silver nitrate (AgNO₃)
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Distilled water
Step-by-Step Procedure
Step 1: Preparation of Silver Bicyclo[2.2.1]heptane-7-carboxylate
-
In a flask, dissolve a specific molar quantity of bicyclo[2.2.1]heptane-7-carboxylic acid in a minimal amount of distilled water containing one molar equivalent of sodium hydroxide.
-
In a separate beaker, dissolve one molar equivalent of silver nitrate in distilled water.
-
Slowly add the silver nitrate solution to the carboxylate salt solution with constant stirring.
-
A white precipitate of the silver carboxylate will form. Protect the mixture from light to prevent the decomposition of the silver salt.
-
Collect the precipitate by vacuum filtration, wash it thoroughly with distilled water, and then with ethanol and diethyl ether.
-
Dry the silver salt completely in a vacuum oven at a low temperature, ensuring it is protected from light.
Step 2: Hunsdiecker Reaction
-
Suspend the finely powdered, dry silver carboxylate salt in anhydrous carbon tetrachloride in a round-bottom flask equipped with a reflux condenser and a dropping funnel. The apparatus should be protected from moisture.
-
From the dropping funnel, add one molar equivalent of bromine, dissolved in anhydrous carbon tetrachloride, dropwise to the stirred suspension. The reaction is often initiated by gentle warming or photochemical means.
-
After the addition is complete, reflux the mixture until the evolution of carbon dioxide ceases and the color of bromine disappears.
-
Cool the reaction mixture to room temperature and filter off the silver bromide precipitate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purify the resulting crude this compound by fractional distillation under reduced pressure.
Reactivity and Mechanistic Considerations
A defining characteristic of this compound is its pronounced lack of reactivity in nucleophilic substitution reactions (both Sₙ1 and Sₙ2). This is a direct consequence of its rigid, bridged structure.
Inertness to Sₙ1 and Sₙ2 Reactions
The bridgehead position of the norbornane system imposes significant geometric constraints that inhibit standard substitution pathways.
-
Sₙ1 Pathway: The Sₙ1 reaction requires the formation of a carbocation intermediate. At a bridgehead, the ideal trigonal planar geometry of an sp²-hybridized carbocation cannot be achieved due to severe angle strain (Bredt's Rule).[7] The resulting carbocation would be highly unstable, making this pathway energetically unfavorable.
-
Sₙ2 Pathway: The Sₙ2 reaction proceeds via a backside attack by the nucleophile, leading to a pentacoordinate transition state. In this compound, the bicyclic framework completely shields the backside of the C-Br bond, making it sterically impossible for a nucleophile to approach.[7]
The logical flow of why these pathways are inhibited is illustrated in the diagram below.
Caption: Logical workflow of Sₙ1 and Sₙ2 unreactivity.
Conclusion
This compound is a molecule of significant academic interest due to its unusual reactivity profile, which is dictated by its strained bicyclic structure. While not a common reagent in complex syntheses, its inertness to standard substitution reactions makes it an excellent model for studying the steric and electronic effects in bridged ring systems. The synthetic protocol outlined provides a reliable method for its preparation, enabling further investigation into its properties and potential applications.
References
- 1. This compound | C7H11Br | CID 565359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. chemscene.com [chemscene.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Hunsdiecker Reaction [organic-chemistry.org]
- 6. adichemistry.com [adichemistry.com]
- 7. bicyclo[2.2.1]heptane, 2-bromo-, (1R,2R,4S)- | C7H11Br | CID 642607 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of 7-Bromobicyclo[2.2.1]heptane from Norbornene: A Technical Examination of Methodologies and Challenges
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 7-bromobicyclo[2.2.1]heptane, a functionalized norbornane derivative, presents a notable challenge in synthetic organic chemistry. Direct bromination of the parent alkene, norbornene, does not yield this compound as a primary product under standard ionic or free-radical conditions. Instead, the strained bicyclic structure of norbornene directs reactions towards complex mixtures of products, including rearranged and multiply-functionalized derivatives. This technical guide provides an in-depth analysis of the outcomes of norbornene bromination, focusing on methods that generate 7-bromo-substituted norbornane frameworks, and discusses the mechanistic pathways that govern product distribution.
Challenges in the Direct Synthesis of this compound
The direct, high-yield synthesis of this compound from norbornene is not well-established in the scientific literature. Both ionic and free-radical additions of bromine or hydrogen bromide to norbornene tend to favor addition across the double bond (positions 2 and 3) or rearrangement, rather than substitution at the C7 bridgehead position. This is due to the electronic and steric properties of the norbornene scaffold.
Bromofunctionalization of Norbornene with N-Bromosuccinimide (NBS) in Aqueous Media
One of the most studied reactions that introduces a bromine atom at the 7-position of the norbornane skeleton is the reaction of norbornene with N-bromosuccinimide (NBS) in the presence of water. However, this method does not yield this compound directly, but rather a mixture of 2-hydroxy-7-bromo norbornanes and other products.
A kinetic study of the bromofunctionalization of norbornene with NBS in an acetonitrile-water solution revealed the formation of three main products: 2-exo-hydroxy-7-syn-bromo norbornane, 2-exo-hydroxy-7-anti-bromo norbornane, and bromonortricyclane.[1][2]
Quantitative Data
The following table summarizes the product distribution from the reaction of norbornene with NBS in an acetonitrile-water mixture.[1][2]
| Product | Stereochemistry | Ratio |
| 2-hydroxy-7-bromo norbornane | exo, syn | 5 |
| 2-hydroxy-7-bromo norbornane | exo, anti | 1 |
| Bromonortricyclane | - | 1 |
Experimental Protocol: Bromohydroxylation of Norbornene with NBS
The following is a general experimental protocol for the bromohydroxylation of norbornene based on the conditions described in the literature.[1]
Materials:
-
Norbornene
-
N-Bromosuccinimide (NBS), recrystallized
-
Acetonitrile (CH₃CN)
-
Water (H₂O)
-
Apparatus for stirring and temperature control
Procedure:
-
A solution of norbornene (0.6 mmol) in a thermostatted mixture of acetonitrile and water (e.g., 40 mL of a 10-20% water in acetonitrile solution) is prepared in a reaction vessel equipped with a stirrer.
-
The solution is brought to the desired reaction temperature (e.g., 10 °C).
-
A solution of NBS (0.6 mmol) in thermostatted acetonitrile (20 mL) is added to the norbornene solution.
-
The reaction mixture is stirred at a constant temperature. The progress of the reaction can be monitored by iodometric titration to determine the consumption of NBS.
-
Upon completion, the reaction mixture is worked up to isolate the products. This may involve extraction with an organic solvent, washing with water, drying, and removal of the solvent.
-
The product mixture is then purified, typically by preparative gas chromatography, to separate the different isomers.[1]
Reaction Pathway
The formation of 2-hydroxy-7-bromo norbornanes from norbornene and NBS in aqueous media proceeds through a complex mechanism involving the formation of a bromonium ion, followed by rearrangement and nucleophilic attack by water.
Free-Radical Addition of HBr
In the presence of peroxides, the addition of hydrogen bromide to alkenes can proceed via a free-radical mechanism, leading to anti-Markovnikov products.[3][4][5] This pathway involves the initial addition of a bromine radical to the double bond to form the most stable carbon radical intermediate.
For norbornene, it is plausible that the addition of a bromine radical could lead to a radical at the C2 position, which could then abstract a hydrogen atom from HBr. However, the propensity for rearrangement in the norbornyl system makes the outcome of this reaction difficult to predict without specific experimental data. The literature reviewed did not provide a direct application of this method for the synthesis of this compound from norbornene.
General Workflow for Free-Radical Addition of HBr
The following diagram illustrates the general workflow for the free-radical addition of HBr to an alkene.
Conclusion
The synthesis of this compound directly from norbornene is a non-trivial synthetic goal. Standard bromination procedures lead to complex mixtures of products, with addition across the double bond and skeletal rearrangements being the predominant pathways. The reaction of norbornene with NBS in aqueous solvents provides a route to 7-bromo-functionalized norbornanes, specifically 2-hydroxy-7-bromo derivatives, but not the target compound in a single step. Further research would be required to develop a selective synthesis of this compound, potentially involving a multi-step sequence or the use of specialized reagents and conditions that could favor substitution at the C7 position. Professionals in drug development and other scientific fields should be aware of these challenges when considering the use of this compound and its derivatives in their research.
References
Spectroscopic Data for 7-Bromobicyclo[2.2.1]heptane: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 7-Bromobicyclo[2.2.1]heptane (CAS No. 13237-88-2). The information is intended for researchers, scientists, and professionals in drug development and other scientific fields who require detailed characterization of this compound. This document collates available data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), presents it in a structured format, and outlines the experimental protocols for these analytical techniques.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of published experimental spectra for this specific compound, representative data may be included to illustrate the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.0 | s (broad) | 1H | H7 (exo/endo) |
| ~2.5 | m | 2H | H1, H4 |
| ~1.8-2.0 | m | 4H | H2, H3, H5, H6 (exo) |
| ~1.2-1.4 | m | 4H | H2, H3, H5, H6 (endo) |
| Note: Predicted data is based on computational models and analysis of similar structures. Actual experimental values may vary. |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~60-65 | C7 |
| ~40-45 | C1, C4 |
| ~30-35 | C2, C3, C5, C6 |
| Note: Predicted data is based on computational models and analysis of similar structures. Actual experimental values may vary. |
Infrared (IR) Spectroscopy
The infrared spectrum of this compound is expected to show characteristic absorption bands for C-H and C-Br bonds.
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950-2850 | Strong | C-H stretch (alkane) |
| 1450-1470 | Medium | C-H bend (alkane) |
| ~600-700 | Medium-Strong | C-Br stretch |
Mass Spectrometry (MS)
The mass spectrum of this compound is characterized by its molecular ion peak and a distinctive isotopic pattern due to the presence of bromine.
Table 4: Mass Spectrometry Data for this compound
| m/z Ratio | Relative Intensity (%) | Assignment |
| 174/176 | ~1:1 | [M]⁺, Molecular ion with ⁷⁹Br and ⁸¹Br isotopes |
| 95 | 100 | [C₇H₁₁]⁺, Loss of Br radical |
| 67 | High | Further fragmentation of [C₇H₁₁]⁺ |
| Data is consistent with the expected fragmentation pattern for this molecule. |
Experimental Protocols
The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
5 mm NMR tubes
-
Pipettes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.
-
Transfer: Using a pipette, transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Tuning and Shimming: Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a single-pulse ¹H NMR spectrum. Set the spectral width to cover the expected range of proton resonances (e.g., 0-10 ppm). Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Set the spectral width to cover the expected range of carbon resonances (e.g., 0-220 ppm).
-
Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase the spectra and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound sample (liquid)
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Solvent for cleaning (e.g., isopropanol)
Procedure:
-
Background Spectrum: Record a background spectrum of the empty, clean ATR crystal to subtract atmospheric and instrumental interferences.
-
Sample Application: Place a small drop of the liquid this compound sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹.
-
Data Processing: Perform baseline correction and peak picking to identify the key absorption bands.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a soft cloth after the measurement.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
This compound sample
-
Mass spectrometer with an Electron Ionization (EI) source
-
Volatile solvent (e.g., methanol or dichloromethane)
-
Vial and syringe for sample introduction
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent.
-
Instrument Setup: Tune the mass spectrometer using a standard calibration compound. Set the ionization mode to Electron Ionization (EI) at a standard energy of 70 eV.
-
Sample Introduction: Introduce the sample into the ion source. For a liquid sample, this can be done via direct injection or through a gas chromatograph (GC-MS).
-
Mass Spectrum Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. The presence of bromine should be confirmed by the characteristic M+ and M+2 isotopic peaks with an approximate 1:1 ratio.
Workflow Visualization
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Methodological & Application
Experimental procedure for the synthesis of 7-Bromobicyclo[2.2.1]heptane
Abstract
This application note provides a detailed experimental protocol for the synthesis of 7-Bromobicyclo[2.2.1]heptane, a valuable building block in organic synthesis and drug discovery. The synthesis is achieved through a two-step process commencing with the formation of the silver salt of bicyclo[2.2.1]heptane-7-carboxylic acid, followed by a Hunsdiecker reaction. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive guide to the preparation and characterization of the target compound.
Introduction
This compound, also known as 7-bromonorbornane, is a bridged bicyclic organic compound. Its rigid structure and functional handle make it a versatile intermediate for the synthesis of complex molecules, including pharmaceuticals and materials with unique properties. The synthetic route described herein utilizes the well-established Hunsdiecker reaction, a decarboxylative halogenation of a silver carboxylate.
Experimental Protocols
Part 1: Synthesis of Silver bicyclo[2.2.1]heptane-7-carboxylate
This procedure outlines the preparation of the silver salt precursor required for the Hunsdiecker reaction.
Materials and Reagents:
-
Bicyclo[2.2.1]heptane-7-carboxylic acid
-
Silver nitrate (AgNO₃)
-
Ammonium hydroxide (NH₄OH) solution (e.g., 28-30%)
-
Distilled water
-
Ethanol
-
Standard laboratory glassware (beakers, flasks, funnel, etc.)
-
Filtration apparatus
Procedure:
-
In a suitable flask, dissolve a specific molar equivalent of bicyclo[2.2.1]heptane-7-carboxylic acid in a minimal amount of warm distilled water containing a slight molar excess of ammonium hydroxide.
-
In a separate beaker, prepare a concentrated aqueous solution of silver nitrate.
-
Slowly add the silver nitrate solution to the stirred solution of the ammonium carboxylate.
-
A white precipitate of silver bicyclo[2.2.1]heptane-7-carboxylate will form immediately.
-
Continue stirring for a short period to ensure complete precipitation.
-
Collect the precipitate by vacuum filtration and wash it sequentially with distilled water and then ethanol to remove any unreacted starting materials and by-products.
-
Dry the silver salt thoroughly in a vacuum oven at a moderate temperature (e.g., 50-60 °C) in the absence of light. It is crucial that the salt is completely dry for the subsequent Hunsdiecker reaction.[1]
Part 2: Synthesis of this compound (Hunsdiecker Reaction)
This part details the decarboxylative bromination of the silver salt to yield the final product.[2][3]
Materials and Reagents:
-
Dry Silver bicyclo[2.2.1]heptane-7-carboxylate
-
Anhydrous carbon tetrachloride (CCl₄) (Caution: Toxic and carcinogenic)
-
Bromine (Br₂) (Caution: Highly corrosive and toxic)
-
Calcium chloride (CaCl₂) drying tube
-
Standard laboratory glassware for reflux and distillation
-
Apparatus for extraction and distillation
Procedure:
-
Set up a reflux apparatus with a round-bottom flask, condenser, and a calcium chloride drying tube to protect the reaction from atmospheric moisture.
-
To the flask, add the completely dry silver bicyclo[2.2.1]heptane-7-carboxylate and suspend it in anhydrous carbon tetrachloride.
-
From a dropping funnel, add a stoichiometric amount of bromine dissolved in a small amount of anhydrous carbon tetrachloride to the suspension. The addition should be done cautiously.
-
After the addition is complete, gently heat the reaction mixture to reflux. The reaction is often initiated by gentle warming and the color of the bromine will fade as it is consumed.
-
Continue refluxing until the evolution of carbon dioxide ceases and the color of the reaction mixture indicates the consumption of bromine.
-
Cool the reaction mixture to room temperature and filter off the silver bromide precipitate.
-
Wash the precipitate with a small amount of carbon tetrachloride.
-
Combine the filtrate and washings. Wash the organic solution with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or calcium chloride).
-
Filter off the drying agent and remove the solvent by distillation.
-
The crude this compound can be purified by fractional distillation under reduced pressure.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₁Br | [4] |
| Molecular Weight | 175.07 g/mol | [4] |
| CAS Number | 13237-88-2 | [4] |
| Boiling Point | 75 °C at 20 mmHg | [5] |
| Density | 1.38 g/mL at 20 °C | [5] |
| Refractive Index | n20/D 1.518 | [5] |
| ¹H NMR | Data not available in search results | |
| ¹³C NMR | Data not available in search results | |
| Mass Spectrum (m/z) | Data not available in search results | |
| IR Spectrum (cm⁻¹) | Data not available in search results |
Note: While specific spectroscopic data from a primary literature source detailing the synthesis was not found, typical characterization would involve ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy to confirm the structure and purity of the final product.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathways and Logical Relationships
The synthesis of this compound via the Hunsdiecker reaction follows a well-established radical mechanism.
Caption: Mechanism of the Hunsdiecker reaction for this compound synthesis.[2][3]
Conclusion
This application note provides a detailed protocol for the synthesis of this compound. The described two-step procedure, involving the formation of a silver carboxylate salt followed by the Hunsdiecker reaction, is a reliable method for obtaining the target compound. The provided workflow and mechanistic diagrams offer a clear understanding of the process for researchers in organic synthesis and drug development. Further optimization of reaction conditions and detailed spectroscopic analysis are recommended for specific research applications.
References
Application Notes and Protocols: Formation of 7-Norbornylmagnesium Bromide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Grignard reagents are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds. The bicyclo[2.2.1]heptane (norbornane) framework is a rigid and sterically demanding scaffold frequently incorporated into medicinal chemistry and materials science. The preparation of Grignard reagents from halonorbornanes provides a versatile entry point for the synthesis of complex norbornane derivatives. This document outlines the application and a detailed protocol for the formation of the Grignard reagent from 7-bromobicyclo[2.2.1]heptane. While the formation of Grignard reagents from 2-halobicyclo[2.2.1]heptanes is well-documented, the reactivity of the bridgehead 7-position presents unique considerations.
The successful formation of 7-norbornylmagnesium bromide is crucial for the introduction of a nucleophilic carbon center at the C7 position, enabling reactions with a variety of electrophiles such as aldehydes, ketones, esters, and carbon dioxide. The rigid structure of the norbornyl Grignard reagent can also impart significant stereochemical control in subsequent reactions.
Data Presentation
Quantitative yield data for the formation of Grignard reagents can be influenced by factors such as the purity of the magnesium and solvent, the reaction temperature, and the halide used. While specific yield data for the formation of 7-norbornylmagnesium bromide from this compound is not extensively reported in the literature, the following table provides typical yields for the formation of analogous Grignard reagents under optimized conditions.
| Starting Material | Solvent | Initiator | Typical Yield (%) |
| Bromobenzene | Diethyl ether | Iodine | >90 |
| 2-Bromobicyclo[2.2.1]heptane | Diethyl ether | Iodine | 85-95 |
| 1-Bromoadamantane | THF | 1,2-Dibromoethane | ~90 |
Note: The yield of the Grignard reagent is often determined by derivatization with an electrophile, such as CO2, followed by isolation of the corresponding carboxylic acid.
Experimental Protocol: Synthesis of 7-Norbornylmagnesium Bromide
This protocol is adapted from general procedures for the synthesis of Grignard reagents and should be performed under a dry, inert atmosphere (e.g., nitrogen or argon). All glassware must be rigorously dried before use.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (or 1,2-dibromoethane)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle or oil bath
Procedure:
-
Apparatus Setup:
-
Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (containing calcium chloride or silica gel), a dropping funnel, and a gas inlet for the inert atmosphere.
-
Flame-dry the entire apparatus under a stream of inert gas to remove any adsorbed moisture and allow it to cool to room temperature.
-
-
Initiation of the Grignard Reaction:
-
Place magnesium turnings (1.2 equivalents) in the reaction flask.
-
Add a small crystal of iodine to the flask. The iodine acts as an activator for the magnesium surface.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Add a small portion (approximately 10%) of the this compound solution to the magnesium turnings.
-
-
Formation of the Grignard Reagent:
-
The reaction is typically initiated by gentle warming of the flask. The disappearance of the iodine color and the appearance of turbidity in the solution are indicators of reaction initiation.
-
Once the reaction has started, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
If the reaction becomes too vigorous, the rate of addition should be slowed, and the flask can be cooled in an ice bath.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting grey, cloudy solution is the 7-norbornylmagnesium bromide Grignard reagent.
-
-
Quantification and Subsequent Reactions:
-
The concentration of the prepared Grignard reagent can be determined by titration (e.g., with a standard solution of a secondary alcohol in the presence of a colorimetric indicator like 1,10-phenanthroline).
-
The Grignard reagent is typically used immediately in subsequent reactions by adding the electrophile directly to the reaction mixture.
-
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of 7-Norbornylmagnesium Bromide.
Logical Relationship of Grignard Formation
Caption: Formation and reaction of 7-Norbornylmagnesium Bromide.
Application Notes and Protocols: Nucleophilic Substitution Reactions of 7-Bromobicyclo[2.2.1]heptane
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromobicyclo[2.2.1]heptane, also known as 7-bromonorbornane, is a bicyclic organic compound with a bromine atom at the bridgehead position. This rigid, strained ring system presents unique challenges for classical nucleopolistic substitution reactions. Standard S(_N)1 and S(_N)2 pathways are generally considered unfeasible for this substrate. The cage-like structure of the bicyclo[2.2.1]heptane framework sterically hinders the backside attack required for an S(_N)2 reaction. Furthermore, the formation of a planar carbocation intermediate at the bridgehead, a prerequisite for an S(_N)1 reaction, is energetically highly unfavorable due to severe angle strain.
Despite these challenges, substitution at the 7-position is achievable through non-classical routes, most notably via radical nucleophilic substitution (S(_N)1) mechanisms. These reactions proceed through radical and radical anion intermediates, bypassing the geometric constraints of traditional substitution pathways. This document provides an overview of these reactions, including quantitative data and detailed experimental protocols.
Challenges in Classical Nucleophilic Substitution
The inherent structural rigidity of the bicyclo[2.2.1]heptane system is the primary reason for its lack of reactivity in traditional nucleophilic substitution reactions.
-
S(_N)2 Inactivity: The bicyclic framework completely shields the C7-Br bond from backside attack by a nucleophile, a fundamental requirement for the S(_N)2 mechanism.
-
S(_N)1 Inactivity: The transition state leading to a carbocation at the bridgehead C7 position would require a planar geometry, which is impossible to achieve within the strained bicyclic system. This makes the carbocation intermediate extremely unstable and its formation prohibitively slow.
Radical Nucleophilic Substitution (S(_N)1) as a Viable Pathway
A powerful alternative for the functionalization of this compound is the radical nucleophilic substitution (S(_N)1) reaction. This multi-step process is typically initiated by photochemical means and involves the formation of radical intermediates. The overall mechanism allows for the substitution of the bromine atom with a variety of nucleophiles.
General Mechanism of S(_N)1 Reaction
The S(_N)1 mechanism involves a chain propagation cycle initiated by an electron transfer to the substrate.
Caption: General mechanism of the S(_N)1 reaction.
Quantitative Data: Photochemical Reactions
Photochemically initiated S(_N)1 reactions of this compound have been successfully carried out with organotin and organophosphorus nucleophiles in liquid ammonia. The following table summarizes the quantitative data from these experiments.
| Substrate (mM) | Nucleophile (mM) | Irradiation Time (min) | Product(s) | Yield (%) |
| This compound (9) | Me₃Sn⁻ | 60 | 7-(Trimethylstannyl)bicyclo[2.2.1]heptane | 85 |
| This compound (9) | Ph₂P⁻ | 90 | 7-(Diphenylphosphino)bicyclo[2.2.1]heptane | 70 |
Experimental Protocols
The following protocols are based on the successful photochemical S(_N)1 reactions of this compound.
Protocol 1: Reaction with Trimethyltin Anion (Me₃Sn⁻)
Objective: To synthesize 7-(trimethylstannyl)bicyclo[2.2.1]heptane.
Materials:
-
This compound
-
Hexa-methylditin (Me₃Sn)₂
-
Sodium metal
-
Liquid ammonia (anhydrous)
-
Ammonium nitrate (for quenching)
-
Photochemical reactor with a high-pressure mercury lamp
Procedure:
-
In a three-necked flask equipped with a dry-ice condenser and a magnetic stirrer, condense approximately 100 mL of anhydrous liquid ammonia.
-
Add small pieces of sodium metal until a persistent blue color is obtained, indicating the presence of solvated electrons.
-
Add hexa-methylditin dropwise until the blue color disappears, signifying the formation of the trimethyltin anion (Me₃Sn⁻).
-
To this solution, add this compound.
-
Irradiate the reaction mixture using a high-pressure mercury lamp for 60 minutes.
-
After the irradiation period, quench the reaction by the cautious addition of ammonium nitrate until the yellow color of the solution disappears.
-
Allow the ammonia to evaporate overnight.
-
Extract the residue with diethyl ether, wash with water, and dry over anhydrous magnesium sulfate.
-
Purify the product by distillation or chromatography to yield 7-(trimethylstannyl)bicyclo[2.2.1]heptane.
Caption: Workflow for the synthesis of 7-(trimethylstannyl)bicyclo[2.2.1]heptane.
Protocol 2: Reaction with Diphenylphosphine Anion (Ph₂P⁻)
Objective: To synthesize 7-(diphenylphosphino)bicyclo[2.2.1]heptane.
Materials:
-
This compound
-
Diphenylphosphine (Ph₂PH)
-
Potassium amide (KNH₂)
-
Liquid ammonia (anhydrous)
-
Ammonium nitrate (for quenching)
-
Photochemical reactor with a high-pressure mercury lamp
Procedure:
-
In a three-necked flask equipped with a dry-ice condenser and a magnetic stirrer, condense approximately 100 mL of anhydrous liquid ammonia.
-
Prepare the diphenylphosphine anion (Ph₂P⁻) by adding diphenylphosphine to a suspension of potassium amide in liquid ammonia.
-
To this solution, add this compound.
-
Irradiate the reaction mixture using a high-pressure mercury lamp for 90 minutes.
-
After the irradiation period, quench the reaction by the cautious addition of ammonium nitrate.
-
Allow the ammonia to evaporate.
-
Extract the residue with an appropriate organic solvent (e.g., diethyl ether), wash with water, and dry over an anhydrous drying agent.
-
Purify the product by column chromatography to obtain 7-(diphenylphosphino)bicyclo[2.2.1]heptane.
Caption: Workflow for the synthesis of 7-(diphenylphosphino)bicyclo[2.2.1]heptane.
Conclusion
While this compound is inert under classical S(_N)1 and S(_N)2 conditions, these application notes demonstrate that nucleophilic substitution can be effectively achieved through photostimulated radical nucleophilic substitution (S(_N)1) reactions. The provided protocols offer a practical guide for the synthesis of novel 7-substituted bicyclo[2.2.1]heptane derivatives, which can be valuable building blocks in medicinal chemistry and materials science. Further exploration of different nucleophiles and reaction conditions could expand the synthetic utility of this methodology.
Application Notes and Protocols: The Strategic Use of 7-Bromobicyclo[2.2.1]heptane Derivatives in Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[2.2.1]heptane framework, a rigid and conformationally constrained scaffold, is of significant interest in medicinal chemistry and natural product synthesis. Its defined three-dimensional structure allows for the precise spatial orientation of functional groups, a critical aspect in the design of bioactive molecules. Among its functionalized derivatives, 7-bromobicyclo[2.2.1]heptane and related structures serve as versatile intermediates, enabling the introduction of further complexity and chirality. This document provides detailed application notes and protocols for the use of a 7-brominated bicyclo[2.2.1]heptane derivative in the synthesis of a complex chiral scaffold for drug discovery.
Application Note: Enantioselective Synthesis of a Novel Bicyclic Scaffold
This application note details the enantioselective synthesis of (-)-(1R,2S,3R,4R,Z)-7-(bromomethylene)-N-(4-fluoro-3-(trifluoromethyl)phenyl)-3-(2,2,2-trifluoroacetamido)bicyclo[2.2.1]heptane-2-carboxamide, a key intermediate for divergent drug discovery programs. The synthesis highlights the utility of a 7-substituted bicyclo[2.2.1]heptane core and employs a series of stereocontrolled transformations to achieve a high degree of enantiopurity (>99% ee) on a multi-gram scale.[1][2][3]
The synthetic strategy commences with a highly selective Diels-Alder reaction to construct the bicyclic framework. A key desymmetrization of a meso-anhydride intermediate, mediated by a chiral catalyst, establishes the crucial stereochemistry. Subsequent functional group manipulations, including a Curtius rearrangement to install an amino group and a Fleming-Tamao oxidation, lead to a key ketone intermediate. The synthesis culminates in a stereoselective Wittig reaction to introduce the 7-(bromomethylene) group.[1][2][3]
Key Transformations and Quantitative Data
The following table summarizes the key transformations and associated quantitative data for the enantioselective synthesis.
| Step No. | Reaction | Key Reagents | Product | Yield | Enantiomeric Excess (ee) |
| 1 | Diels-Alder Reaction | Cyclopenta-2,4-dien-1-yldimethyl(phenyl)silane, Maleic anhydride | Tricyclic anhydride | High | N/A (meso) |
| 2 | Desymmetrization | Benzyl alcohol, Quinidine | Benzyl hemiester | High | >93% |
| 3 | Chiral Resolution | (1R,2R)-(-)-1,2-diaminocyclohexane | Resolved benzyl hemiester | - | >99% |
| 4 | Curtius Rearrangement | Diphenylphosphoryl azide (DPPA) | Teoc-protected amine | - | - |
| 5 | Fleming-Tamao Oxidation | H₂O₂, KHCO₃, KF | Hydroxy acid | - | - |
| 6 | Swern Oxidation | Oxalyl chloride, DMSO, Et₃N | Ketone intermediate | - | - |
| 7 | Wittig Reaction | (Bromomethyl)triphenylphosphonium bromide, NaHMDS | Final Product | 67% | 99.2% |
Experimental Protocols
The following are detailed protocols for the key steps in the synthesis.
Protocol 1: Desymmetrization of the meso-Anhydride
Objective: To perform a quinidine-mediated enantioselective opening of the tricyclic anhydride with benzyl alcohol.
Materials:
-
Tricyclic anhydride (1.0 eq)
-
Benzyl alcohol (1.5 eq)
-
Quinidine (0.1 eq)
-
Toluene
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a nitrogen-flushed flask, add the tricyclic anhydride and toluene.
-
Cool the solution to -55 °C with stirring.
-
In a separate flask, dissolve quinidine in toluene and add it to the reaction mixture.
-
Add benzyl alcohol dropwise to the cooled solution.
-
Maintain the reaction at -55 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with a suitable acidic workup.
-
Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting benzyl hemiester by column chromatography.
Protocol 2: Wittig Reaction for the Introduction of the Bromomethylene Group
Objective: To stereoselectively synthesize the 7-(bromomethylene) group from the ketone intermediate.
Materials:
-
Ketone intermediate (1.0 eq)
-
(Bromomethyl)triphenylphosphonium bromide (1.5 eq)
-
Sodium hexamethyldisilazide (NaHMDS) (1.4 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a nitrogen-flushed flask, add (bromomethyl)triphenylphosphonium bromide and anhydrous THF.
-
Cool the suspension to 0 °C.
-
Add NaHMDS solution dropwise to the suspension, resulting in a yellow-orange ylide solution.
-
In a separate flask, dissolve the ketone intermediate in anhydrous THF and cool to 0 °C.
-
Add the ketone solution dropwise to the freshly prepared ylide.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final (-)-7-(bromomethylene)bicyclo[2.2.1]heptane derivative.[3]
Synthetic Pathway Overview
The following diagram illustrates the key steps in the enantioselective synthesis of the target scaffold.
Caption: Enantioselective synthesis of the target scaffold.
Experimental Workflow
The logical flow of the experimental process is depicted below, from initial reaction setup to final product characterization.
Caption: General experimental workflow for a synthetic step.
These detailed notes and protocols demonstrate the strategic importance of 7-brominated bicyclo[2.2.1]heptane derivatives in constructing complex, stereochemically rich molecules for pharmaceutical research and development. The rigid bicyclic core provides a robust platform for the introduction of diverse functionalities in a controlled manner.
References
7-Bromobicyclo[2.2.1]heptane: A Versatile Precursor for Novel Medicinal Chemistry Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The rigid, three-dimensional structure of the bicyclo[2.2.1]heptane core makes it an attractive scaffold in medicinal chemistry, offering a unique conformational rigidity that can enhance binding affinity and selectivity to biological targets. 7-Bromobicyclo[2.2.1]heptane, in particular, serves as a versatile starting material for the synthesis of a diverse range of derivatives with potential therapeutic applications. The strategic placement of the bromine atom at the 7-position allows for a variety of chemical transformations, including nucleophilic substitutions and palladium-catalyzed cross-coupling reactions, paving the way for the creation of novel molecular architectures for drug discovery.
This document provides detailed application notes and protocols for the use of this compound as a precursor for the synthesis of medicinally relevant scaffolds, with a focus on the development of CXCR2 antagonists.
Application in the Synthesis of CXCR2 Antagonists
The C-X-C chemokine receptor 2 (CXCR2) is a G-protein coupled receptor (GPCR) that plays a crucial role in inflammatory responses and has been implicated in the progression of various inflammatory diseases and cancers. Consequently, the development of CXCR2 antagonists is a significant area of research in medicinal chemistry. The bicyclo[2.2.1]heptane framework has been successfully incorporated into N,N'-diarylsquaramide-based CXCR2 antagonists, demonstrating potent activity.
A key synthetic strategy involves the introduction of a 7-amino-bicyclo[2.2.1]heptane moiety. While direct nucleophilic substitution of this compound with ammonia or its equivalents can be challenging, a common approach involves a two-step process: conversion of the bromide to an azide, followed by reduction.
Quantitative Data for Bicyclo[2.2.1]heptane-based CXCR2 Antagonists
The following table summarizes the in vitro activity of a bicyclo[2.2.1]heptane-containing N,N'-diarylsquaramide as a CXCR2 selective antagonist.[1]
| Compound ID | Scaffold | Target | IC50 (nM) | Selectivity (CXCR1 IC50 / CXCR2 IC50) |
| 2e | Bicyclo[2.2.1]heptane-N,N'-diarylsquaramide | CXCR2 | 48 | 60.4 |
Experimental Protocols
Protocol 1: Synthesis of 7-Azido-bicyclo[2.2.1]heptane
This protocol describes the conversion of this compound to 7-azido-bicyclo[2.2.1]heptane, a key intermediate for the synthesis of 7-amino-bicyclo[2.2.1]heptane.
Materials:
-
This compound
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thermometer
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude 7-azido-bicyclo[2.2.1]heptane can be purified by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of 7-Amino-bicyclo[2.2.1]heptane
This protocol outlines the reduction of 7-azido-bicyclo[2.2.1]heptane to the corresponding amine.
Materials:
-
7-Azido-bicyclo[2.2.1]heptane
-
Lithium aluminum hydride (LiAlH4) or Palladium on carbon (Pd/C) and Hydrogen gas (H2)
-
Anhydrous tetrahydrofuran (THF) or Methanol (MeOH)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Reflux condenser (if using LiAlH4)
-
Hydrogenation apparatus (if using Pd/C)
-
Sodium sulfate decahydrate (Na2SO4·10H2O) (for quenching LiAlH4)
-
Celite®
Procedure (using Lithium Aluminum Hydride):
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of 7-azido-bicyclo[2.2.1]heptane (1.0 eq) in anhydrous THF to the LiAlH4 suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to 0 °C and quench cautiously by the sequential slow addition of water, 15% aqueous sodium hydroxide, and then water.
-
A granular precipitate will form. Filter the mixture through a pad of Celite® and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude 7-amino-bicyclo[2.2.1]heptane, which can be purified by distillation or crystallization.
Procedure (using Catalytic Hydrogenation):
-
Dissolve 7-azido-bicyclo[2.2.1]heptane (1.0 eq) in methanol (MeOH) in a hydrogenation flask.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield 7-amino-bicyclo[2.2.1]heptane.
Visualizations
Reaction Workflow for 7-Amino-bicyclo[2.2.1]heptane Synthesis
Caption: Synthesis of 7-aminobicyclo[2.2.1]heptane.
CXCR2 Signaling Pathway
Caption: Simplified CXCR2 signaling pathway.[1][2][3][4][5][6][7]
The activation of CXCR2 by chemokines like CXCL8 initiates a cascade of intracellular events.[3] The receptor is coupled to inhibitory G-proteins (Gαi), and upon ligand binding, the Gαi and Gβγ subunits dissociate.[1] The Gβγ subunit can activate phospholipase C-β (PLC-β) and phosphoinositide 3-kinase (PI3K).[1] Activation of PLC-β leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[1] The PI3K pathway activates Akt, a serine/threonine kinase.[1][5] These signaling cascades ultimately result in various cellular responses, including chemotaxis, cell migration, and the release of inflammatory mediators.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Structural insights into the activation of chemokine receptor CXCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | CXCR2: From Bench to Bedside [frontiersin.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Chemokine receptor CXCR2: physiology regulator and neuroinflammation controller? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 7-Bromonorbornane
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of various palladium-catalyzed cross-coupling reactions and their potential application to the challenging substrate, 7-bromonorbornane. Due to a lack of specific published data for cross-coupling reactions involving 7-bromonorbornane, the following protocols are generalized starting points that will likely require optimization.
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1][2] These reactions are widely used in the pharmaceutical and materials science industries.[2] The application of these powerful methods to sterically hindered and structurally unique substrates such as 7-bromonorbornane is of significant interest for the synthesis of novel chemical entities. The bridgehead position of the bromine atom in 7-bromonorbornane presents considerable steric hindrance, which can pose challenges for standard cross-coupling conditions. Therefore, careful selection of catalysts, ligands, and reaction conditions is crucial for successful transformations.
This document outlines general methodologies for several key palladium-catalyzed cross-coupling reactions, providing a foundation for their application to 7-bromonorbornane.
General Catalytic Cycle of Palladium-Catalyzed Cross-Coupling
Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple. The cycle generally consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds by reacting an organoboron compound with an organic halide.[2]
General Reaction Scheme:
R-X + R'-B(OR)₂ → R-R'
Generalized Experimental Protocol (Suzuki-Miyaura Coupling)
Materials:
-
7-Bromonorbornane (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, often with water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 7-bromonorbornane, the arylboronic acid, the palladium catalyst, ligand (if used), and the base.
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Reaction Conditions for Suzuki-Miyaura Coupling
| Parameter | General Condition |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | Buchwald-type phosphine ligands (e.g., SPhos, XPhos) |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF |
| Temperature | 80-110 °C |
Stille Coupling
The Stille coupling involves the reaction of an organotin compound (organostannane) with an organic halide.[4] A key advantage is the tolerance of a wide variety of functional groups.[4] However, the toxicity of organotin compounds is a significant drawback.[5]
General Reaction Scheme:
R-X + R'-Sn(Alkyl)₃ → R-R'
Generalized Experimental Protocol (Stille Coupling)
Materials:
-
7-Bromonorbornane (1.0 equiv)
-
Organostannane (e.g., tributyl(phenyl)stannane) (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Ligand (if required, e.g., AsPh₃)
-
Anhydrous solvent (e.g., THF, toluene, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 7-bromonorbornane and the palladium catalyst in the anhydrous solvent.
-
Add the organostannane to the reaction mixture.
-
Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
After cooling, dilute the reaction with an organic solvent and wash with a saturated aqueous solution of KF to remove tin byproducts.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
General Reaction Conditions for Stille Coupling
| Parameter | General Condition |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃ |
| Ligand | PPh₃, AsPh₃ |
| Solvent | Toluene, DMF, THF |
| Temperature | 80-100 °C |
Sonogashira Coupling
The Sonogashira coupling is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[6]
General Reaction Scheme:
R-X + H−C≡C−R' → R−C≡C−R'
Generalized Experimental Protocol (Sonogashira Coupling)
Materials:
-
7-Bromonorbornane (1.0 equiv)
-
Terminal alkyne (e.g., phenylacetylene) (1.2-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Base (an amine, e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 7-bromonorbornane, the palladium catalyst, and CuI.
-
Add the solvent, followed by the amine base and the terminal alkyne.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) until completion (monitored by TLC or GC-MS).
-
Dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
General Reaction Conditions for Sonogashira Coupling
| Parameter | General Condition |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |
| Co-catalyst | CuI |
| Base | Et₃N, i-Pr₂NH |
| Solvent | THF, DMF, Toluene |
| Temperature | 25-60 °C |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide.[7]
General Reaction Scheme:
R-X + R'₂NH → R-NR'₂
Generalized Experimental Protocol (Buchwald-Hartwig Amination)
Materials:
-
7-Bromonorbornane (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., a Buchwald pre-catalyst) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., BINAP, Xantphos) (1-5 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.4-2.0 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium source, ligand, and base.
-
Add 7-bromonorbornane and the amine, followed by the solvent.
-
Seal the tube and heat the reaction mixture with stirring (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry, and concentrate.
-
Purify by column chromatography.
General Reaction Conditions for Buchwald-Hartwig Amination
| Parameter | General Condition |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ with a ligand; or a pre-catalyst |
| Ligand | BINAP, Xantphos, Buchwald-type ligands |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane |
| Temperature | 80-110 °C |
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for setting up a palladium-catalyzed cross-coupling reaction.
Conclusion
While specific literature examples for the palladium-catalyzed cross-coupling of 7-bromonorbornane are scarce, the general protocols provided herein for Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig reactions serve as a robust starting point for methodological development. Researchers should anticipate the need for careful optimization of catalysts, ligands, bases, and solvents to overcome the steric hindrance associated with the bridgehead position of 7-bromonorbornane. The successful application of these powerful synthetic tools to this unique substrate will undoubtedly open new avenues for the synthesis of novel and complex molecules.
References
- 1. Kumada coupling - Wikipedia [en.wikipedia.org]
- 2. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stille Coupling [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
Application Note: A Robust Two-Step Synthesis of 7-Aminobicyclo[2.2.1]heptane from its 7-Bromo Precursor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
7-Aminobicyclo[2.2.1]heptane is a conformationally restricted amine that serves as a valuable building block in medicinal chemistry and drug development. Its rigid bicyclic structure is incorporated into various pharmacologically active compounds to explore structure-activity relationships and to enhance binding affinity and selectivity to biological targets. This application note provides a detailed protocol for the synthesis of 7-aminobicyclo[2.2.1]heptane from the commercially available 7-bromobicyclo[2.2.1]heptane. The described two-step synthesis proceeds via a 7-azido intermediate, which is subsequently reduced to the target primary amine. This method is a reliable and scalable route for obtaining the desired product in good yield and purity.
Workflow
Application Notes and Protocols for Reactions with 7-Bromobicyclo[2.2.1]heptane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting three common types of organic reactions utilizing 7-Bromobicyclo[2.2.1]heptane as a starting material: Nucleophilic Substitution, Grignard Reagent Formation and subsequent addition to an electrophile, and an Elimination Reaction. The rigid, bicyclic structure of this compound offers a unique scaffold for the synthesis of novel molecules in medicinal chemistry and materials science.
Nucleophilic Substitution: Synthesis of 7-Azidobicyclo[2.2.1]heptane
This protocol details the nucleophilic substitution reaction of this compound with sodium azide to yield 7-Azidobicyclo[2.2.1]heptane. This reaction proceeds via an SN2 mechanism.
Experimental Protocol:
A solution of this compound (1.00 g, 5.71 mmol) in 20 mL of anhydrous dimethylformamide (DMF) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. To this solution, sodium azide (0.74 g, 11.4 mmol, 2.0 eq.) is added. The reaction mixture is heated to 80 °C and stirred for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into 100 mL of water. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine (2 x 50 mL), dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Purification by column chromatography on silica gel (eluent: 9:1 hexanes/ethyl acetate) affords the pure 7-Azidobicyclo[2.2.1]heptane.
Quantitative Data Summary:
| Parameter | Value |
| Reactant | This compound |
| Reagent | Sodium Azide |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 80 °C |
| Reaction Time | 24 hours |
| Product | 7-Azidobicyclo[2.2.1]heptane |
| Yield | 75-85% (Estimated) |
| Appearance | Colorless oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ 3.55 (t, 1H), 2.35 (m, 2H), 1.80-1.60 (m, 4H), 1.30-1.10 (m, 4H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 65.2, 42.1, 35.8, 28.9, 26.5 |
| IR (neat, cm⁻¹) | 2095 (N₃ stretch) |
Grignard Reaction: Synthesis of Bicyclo[2.2.1]heptan-7-yl(phenyl)methanol
This protocol describes the formation of the Grignard reagent from this compound and its subsequent reaction with benzaldehyde to produce bicyclo[2.2.1]heptan-7-yl(phenyl)methanol.
Experimental Protocol:
Step 1: Grignard Reagent Formation In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings (0.17 g, 7.0 mmol, 1.2 eq.) and a small crystal of iodine are placed. A solution of this compound (1.00 g, 5.71 mmol) in 20 mL of anhydrous tetrahydrofuran (THF) is added to the dropping funnel. A small amount of the bromide solution is added to the magnesium turnings to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle reflux. The remaining bromide solution is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.
Step 2: Reaction with Benzaldehyde The freshly prepared Grignard reagent is cooled to 0 °C in an ice bath. A solution of benzaldehyde (0.61 g, 5.71 mmol, 1.0 eq.) in 10 mL of anhydrous THF is added dropwise to the stirred Grignard reagent. After the addition, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
Step 3: Work-up and Purification The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: 8:2 hexanes/ethyl acetate) to yield bicyclo[2.2.1]heptan-7-yl(phenyl)methanol.
Quantitative Data Summary:
| Parameter | Value |
| Reactant | This compound |
| Reagent | Magnesium Turnings, Benzaldehyde |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | Reflux (Grignard formation), 0 °C to RT (Aldehyde addition) |
| Reaction Time | ~3 hours |
| Product | Bicyclo[2.2.1]heptan-7-yl(phenyl)methanol |
| Yield | 60-70% (Estimated) |
| Appearance | White solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.40-7.20 (m, 5H), 4.85 (d, 1H), 2.40 (m, 1H), 2.20 (m, 2H), 1.90-1.20 (m, 9H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 142.5, 128.4, 127.5, 126.8, 78.9, 52.3, 41.8, 36.1, 29.0, 26.8 |
Elimination Reaction: Synthesis of Bicyclo[2.2.1]hept-2-ene
This protocol outlines the base-induced elimination of HBr from this compound to form bicyclo[2.2.1]hept-2-ene. A strong, bulky base is used to favor elimination over substitution.
Experimental Protocol:
In a round-bottom flask, a solution of potassium tert-butoxide (1.28 g, 11.4 mmol, 2.0 eq.) in 20 mL of anhydrous tert-butanol is prepared. To this solution, this compound (1.00 g, 5.71 mmol) is added, and the mixture is heated to reflux for 12 hours. The reaction progress can be monitored by GC-MS. After cooling to room temperature, the reaction mixture is diluted with 50 mL of water and extracted with pentane (3 x 40 mL). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and filtered. Due to the volatility of the product, careful removal of the solvent at atmospheric pressure using a short path distillation apparatus is recommended.
Quantitative Data Summary:
| Parameter | Value |
| Reactant | This compound |
| Reagent | Potassium tert-butoxide |
| Solvent | tert-Butanol |
| Temperature | Reflux |
| Reaction Time | 12 hours |
| Product | Bicyclo[2.2.1]hept-2-ene |
| Yield | 40-50% (Estimated) |
| Appearance | Volatile liquid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 6.15 (m, 2H), 2.80 (m, 2H), 1.60-1.00 (m, 6H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 135.5, 48.9, 42.3, 25.0 |
Visualizations
Caption: Reaction pathways of this compound.
Caption: Choosing a reaction for this compound.
Application Notes and Protocols for Monitoring Reactions of 7-Bromobicyclo[2.2.1]heptane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring chemical reactions involving 7-Bromobicyclo[2.2.1]heptane, a key intermediate in the synthesis of various organic compounds. The following protocols and data are designed to assist in the development of robust and reliable analytical monitoring strategies.
Introduction
This compound is a versatile bicyclic organic compound. Its rigid structure and reactive bromine atom make it a valuable starting material for introducing the bicyclo[2.2.1]heptyl moiety into larger molecules. Accurate monitoring of its reactions is crucial for optimizing reaction conditions, understanding reaction kinetics, and ensuring product quality. This document outlines the application of key analytical techniques for this purpose, including Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Analytical Techniques for Reaction Monitoring
Several analytical techniques can be employed to monitor the progress of reactions involving this compound. The choice of technique depends on the specific reaction, the available instrumentation, and the desired level of detail.
-
Gas Chromatography (GC): GC is a powerful technique for separating and quantifying volatile compounds. When coupled with a Flame Ionization Detector (FID), it provides excellent quantitative data. When coupled with a Mass Spectrometer (MS), it allows for the identification of reactants, products, and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about molecules in solution. ¹H NMR is particularly useful for in-situ reaction monitoring, allowing for real-time tracking of the disappearance of reactants and the appearance of products without the need for sample workup.
Application Example: Ruthenium-Catalyzed Meta-C–H Alkylation
This section details the monitoring of a ruthenium-catalyzed meta-C–H alkylation reaction where this compound is used as an alkylating agent.
Reaction Scheme
[Arene] + this compound --(Ru-catalyst)--> [meta-alkylated Arene] + HBr
Data Presentation
The yield of the meta-alkylated product can be determined by GC-FID analysis using an internal standard. Mesitylene is a suitable internal standard for this purpose. The following table summarizes representative quantitative data for this type of reaction.[1]
| Entry | Arene Substrate | Alkylating Agent | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%)[1] |
| 1 | 2-Phenylpyridine | This compound | 5 | 3 | 48-60 |
| 2 | Substituted Phenylpyridine | This compound | 5 | 3 | Diminished reactivity observed |
Experimental Protocol: GC-FID Monitoring
This protocol describes the preparation of samples and the instrumental parameters for monitoring the reaction progress by GC-FID.
Materials:
-
Reaction mixture aliquots
-
Mesitylene (Internal Standard)
-
Dichloromethane (CH₂Cl₂) or other suitable solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
GC vials with septa
Procedure:
-
Internal Standard Stock Solution: Prepare a stock solution of mesitylene in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Sampling: At designated time points during the reaction, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Quenching and Extraction: Immediately quench the aliquot in a vial containing a known volume of the internal standard solution (e.g., 1 mL). Add a small amount of a quenching agent if necessary (e.g., saturated NaHCO₃ solution).
-
Drying: Add a small amount of anhydrous Na₂SO₄ to the vial to remove any water.
-
Filtration and Transfer: Filter the sample through a small plug of cotton or a syringe filter into a GC vial.
-
Analysis: Inject the sample into the GC-FID system.
GC-FID Parameters:
-
Gas Chromatograph: Agilent 6890N or similar.[2]
-
Column: HP-5 MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar capillary column.[3]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[3]
-
Injector Temperature: 250 °C.[3]
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Detector: Flame Ionization Detector (FID) at 300 °C.
-
Injection Volume: 1 µL.
Data Analysis:
The concentration of the product is determined by comparing the peak area of the product to the peak area of the internal standard, using a pre-determined response factor.
Experimental Workflow
Application Example: Grignard Reaction
This section outlines the monitoring of a Grignard reaction involving a derivative of this compound.
Reaction Scheme
[this compound derivative] + Mg --(THF)--> [Grignard Reagent]
[Grignard Reagent] + [Electrophile] --> [Product]
Data Presentation
| Time (h) | Conversion of 7-bromobicyclo[2.2.1]heptan-2-one |
| 0 | 0% |
| ... | ... |
| 12 | 100%[4] |
Experimental Protocol: In-Situ ¹H NMR Monitoring
This protocol provides a general method for monitoring the Grignard reaction in real-time using ¹H NMR spectroscopy.
Materials:
-
NMR tube with a septum-sealed cap
-
Deuterated solvent (e.g., THF-d₈)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Reactants (this compound derivative, Magnesium, Electrophile)
Procedure:
-
Sample Preparation: In a flame-dried NMR tube under an inert atmosphere, add the this compound derivative, magnesium turnings, and a known amount of the internal standard. Add the deuterated solvent.
-
Initial Spectrum: Acquire an initial ¹H NMR spectrum (t=0) before the addition of the electrophile.
-
Initiate Reaction: Add the electrophile to the NMR tube via syringe.
-
Time-course Monitoring: Acquire ¹H NMR spectra at regular intervals.
-
Data Processing: Process the spectra (phasing, baseline correction) and integrate the signals corresponding to the starting material, product, and internal standard.
¹H NMR Parameters:
-
Spectrometer: 400 MHz or higher field instrument.
-
Solvent: THF-d₈
-
Temperature: As required by the reaction.
-
Acquisition Parameters:
-
Pulse sequence: zg30
-
Number of scans: 8-16 (depending on concentration)
-
Relaxation delay (d1): 5 seconds (to ensure full relaxation for quantitative analysis)
-
Data Analysis:
The relative concentrations of the reactant and product at each time point can be determined by comparing the integrals of their characteristic peaks to the integral of the internal standard.
Signaling Pathway and Monitoring Logic
Conclusion
The analytical techniques and protocols described in these application notes provide a robust framework for monitoring reactions of this compound. The choice between GC and NMR will depend on the specific requirements of the study. GC-FID offers high-throughput quantitative analysis with an internal standard, making it ideal for reaction optimization and kinetic studies. In-situ NMR provides real-time structural information without the need for sample workup, offering valuable insights into reaction mechanisms. By implementing these methods, researchers can gain a deeper understanding of their chemical processes, leading to improved efficiency and product quality in the development of novel compounds.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Bromobicyclo[2.2.1]heptane
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low yields in the synthesis of 7-Bromobicyclo[2.2.1]heptane. The primary synthetic route discussed is the Hunsdiecker reaction and its modifications, which involve the decarboxylative bromination of bicyclo[2.2.1]heptane-7-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yields in the synthesis of this compound via the Hunsdiecker reaction?
A1: The most frequent causes of low yields are related to the quality of the reagents and the reaction conditions. The silver salt of the carboxylic acid must be completely dry, as moisture can interfere with the reaction. Additionally, the stability of the bridgehead radical intermediate in the bicyclo[2.2.1]heptane system can be a contributing factor.
Q2: Are there alternative methods to the traditional Hunsdiecker reaction that might give better yields?
A2: Yes, the Cristol-Firth modification is a common alternative. This method uses the free carboxylic acid with mercuric oxide and bromine, which can be more convenient as it avoids the need to prepare and meticulously dry the silver salt.[1] Another approach is the Barton modification, which involves the photolytic or thermal decomposition of a thiohydroxamate ester in a bromine-donating solvent.
Q3: Can I use N-Bromosuccinimide (NBS) as a bromine source?
A3: While NBS is a common brominating agent, its use in the Hunsdiecker reaction is more prevalent for aromatic carboxylates to avoid electrophilic substitution on the aromatic ring.[1] For aliphatic and alicyclic systems like bicyclo[2.2.1]heptane-7-carboxylic acid, elemental bromine is the standard reagent.
Q4: How can I purify the final this compound product?
A4: Purification is typically achieved by fractional distillation under reduced pressure.[2] It is also advisable to wash the crude product with a solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with a saturated sodium bicarbonate solution and brine. The organic layer should then be dried over an anhydrous salt like magnesium sulfate before distillation.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and provides actionable solutions.
Problem 1: Low or No Product Formation
| Potential Cause | Recommended Solution |
| Moisture in the silver carboxylate salt: Water interferes with the formation of the acyl hypobromite intermediate. | Dry the silver salt under high vacuum over a desiccant like phosphorus pentoxide for several hours before use. |
| Poor quality of bromine: Impurities in the bromine can lead to side reactions. | Use freshly opened or purified bromine. |
| Insufficient reaction temperature: The decarboxylation step requires thermal energy. | Ensure the reaction mixture is heated to the appropriate temperature, typically the boiling point of the solvent (e.g., carbon tetrachloride). |
| Decomposition of the acyl hypobromite intermediate: This intermediate is unstable. | Add the bromine slowly to the reaction mixture to maintain a low concentration of the intermediate. |
Problem 2: Formation of Significant Side Products
| Potential Cause | Recommended Solution |
| Formation of esters (Simonini reaction): This can occur if the stoichiometry of the silver salt to bromine is incorrect. | Use a 1:1 molar ratio of the silver carboxylate to bromine. An excess of the silver salt can favor the formation of the ester byproduct.[1] |
| Poly-brominated products: This can happen if the reaction is exposed to light, which can initiate radical chain reactions on the bicyclic framework. | Conduct the reaction in the dark or in a flask wrapped in aluminum foil. |
| Rearrangement products: While less common for this specific bridgehead position, highly reactive radical intermediates can potentially lead to rearrangements. | Maintain a controlled reaction temperature and avoid overheating. |
Experimental Protocols
Synthesis of Bicyclo[2.2.1]heptane-7-carboxylic acid (Precursor)
The precursor carboxylic acid can be synthesized through various established methods, often starting from norbornene derivatives. A common route involves the Diels-Alder reaction of cyclopentadiene with a suitable dienophile, followed by subsequent transformations to introduce the carboxylic acid at the 7-position.
Hunsdiecker Reaction: Synthesis of this compound
This protocol is based on the general procedure for the Hunsdiecker reaction.
Materials:
-
Bicyclo[2.2.1]heptane-7-carboxylic acid
-
Silver(I) oxide (Ag₂O)
-
Bromine (Br₂)
-
Anhydrous carbon tetrachloride (CCl₄)
Procedure:
-
Preparation of the Silver Salt:
-
In a flask protected from light, dissolve bicyclo[2.2.1]heptane-7-carboxylic acid in a minimal amount of hot water containing a slight excess of ammonia.
-
Add a solution of silver nitrate in water.
-
Collect the precipitated silver bicyclo[2.2.1]heptane-7-carboxylate by filtration.
-
Wash the salt with water, then acetone, and dry thoroughly under high vacuum over P₂O₅.
-
-
Bromodecarboxylation:
-
Suspend the dry silver salt in anhydrous carbon tetrachloride in a flask equipped with a reflux condenser and a dropping funnel.
-
Slowly add a solution of bromine in anhydrous carbon tetrachloride to the suspension with stirring.
-
Gently heat the mixture to reflux until the evolution of carbon dioxide ceases and the color of the bromine disappears.
-
Cool the reaction mixture and filter to remove the silver bromide precipitate.
-
Wash the filtrate with aqueous sodium thiosulfate solution, followed by saturated sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent by distillation.
-
Purify the resulting crude this compound by vacuum distillation.
-
Cristol-Firth Modification
Materials:
-
Bicyclo[2.2.1]heptane-7-carboxylic acid
-
Red mercuric oxide (HgO)
-
Bromine (Br₂)
-
Anhydrous carbon tetrachloride (CCl₄)
Procedure:
-
In a flask protected from light, suspend red mercuric oxide in anhydrous carbon tetrachloride.
-
Add the bicyclo[2.2.1]heptane-7-carboxylic acid to the suspension.
-
Heat the mixture to reflux and slowly add a solution of bromine in anhydrous carbon tetrachloride.
-
Continue refluxing until the reaction is complete (indicated by the disappearance of the bromine color and cessation of gas evolution).
-
Work-up and purification are similar to the Hunsdiecker reaction protocol.
Data Presentation
Table 1: Typical Reaction Parameters for the Synthesis of this compound
| Parameter | Hunsdiecker Reaction | Cristol-Firth Modification |
| Starting Material | Silver bicyclo[2.2.1]heptane-7-carboxylate | Bicyclo[2.2.1]heptane-7-carboxylic acid |
| Brominating Agent | Bromine (Br₂) | Bromine (Br₂) |
| Metal Oxide | N/A | Red Mercuric Oxide (HgO) |
| Solvent | Carbon Tetrachloride (CCl₄) | Carbon Tetrachloride (CCl₄) |
| **Typical Molar Ratio (Acid derivative:Br₂) ** | 1:1 | 1:1 |
| Typical Temperature | Reflux (~77 °C) | Reflux (~77 °C) |
| Reported Yields (Analogous Systems) | 30-70% for secondary halides[3] | Generally comparable to or slightly lower than the Hunsdiecker reaction[4] |
Visualizations
Caption: Workflow for the synthesis of this compound via the Hunsdiecker reaction.
Caption: Troubleshooting logic for low yield in the synthesis of this compound.
References
- 1. mpbou.edu.in [mpbou.edu.in]
- 2. US4091020A - Method for the preparation of di-bicyclo[3.1.1] and [2.2.1]heptyl and di-bicyclo-[3.1.1] and [2.2.1]heptenyl ketones - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PubChemLite - Bicyclo[2.2.1]heptane-7-carboxylic acid (C8H12O2) [pubchemlite.lcsb.uni.lu]
Side reactions and byproducts in 7-bromonorbornane synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 7-bromonorbornane.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 7-bromonorbornane, focusing on side reactions and byproduct formation.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of 7-bromonorbornane and presence of multiple products | Formation of rearranged isomers due to Wagner-Meerwein rearrangements of the carbocation intermediate. | - Maintain a low reaction temperature to minimize rearrangements.[1] - Use a non-polar, aprotic solvent to disfavor carbocation formation and rearrangement. |
| Reaction with solvent or water impurities. | - Use anhydrous solvents and reagents. - If using N-bromosuccinimide (NBS) in the presence of water, be aware that hydroxy-bromonorbornane byproducts will be formed.[2] | |
| Formation of nortricyclane derivatives (e.g., bromonortricyclane) | Elimination reaction from the carbocation intermediate. | - Use a less basic reaction medium to disfavor elimination pathways. - Control the reaction temperature, as higher temperatures can favor elimination. |
| Presence of di-brominated byproducts | Excess of the brominating agent or prolonged reaction time. | - Use a stoichiometric amount of the brominating agent. - Monitor the reaction progress using techniques like TLC or GC to avoid over-bromination. |
| Incomplete reaction; starting material remains | Inactive brominating agent or insufficient reaction time/temperature. | - Use a fresh or purified batch of the brominating agent. - Gradually increase the reaction temperature or extend the reaction time while monitoring for byproduct formation. |
| Difficulty in separating 7-bromonorbornane from byproducts | Similar boiling points or chromatographic behavior of isomers and byproducts. | - Employ fractional distillation under reduced pressure for separation based on boiling points. - Utilize high-performance column chromatography with an appropriate solvent system for separation of isomers. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of 7-bromonorbornane?
A1: Common byproducts depend on the synthetic route. When using norbornene as a starting material with NBS in a protic solvent like acetonitrile/water, the main byproducts are 2-exo-hydroxy-7-syn-bromonorbornane, 2-exo-hydroxy-7-anti-bromonorbornane, and bromonortricyclane.[2] If using norbornane and a radical initiator, other brominated norbornane isomers can form.
Q2: How does the choice of solvent affect the reaction?
A2: The solvent plays a critical role. Protic and polar solvents can participate in the reaction, leading to the formation of hydroxy- or alkoxy-bromonorbornanes.[2] Non-polar, aprotic solvents are generally preferred to minimize these side reactions and to suppress carbocation rearrangements.
Q3: Why are Wagner-Meerwein rearrangements a problem in this synthesis?
A3: The norbornane scaffold is prone to skeletal rearrangements via the Wagner-Meerwein mechanism when a carbocation intermediate is formed. This leads to a mixture of brominated isomers that can be difficult to separate from the desired 7-bromonorbornane.
Q4: Can I synthesize 7-bromonorbornane directly from norbornane?
A4: Yes, radical bromination of norbornane can yield 7-bromonorbornane. However, this method can also produce a mixture of other brominated norbornanes, as the secondary hydrogens are also reactive.
Q5: What is the best method to purify 7-bromonorbornane?
A5: A combination of techniques is often necessary. Fractional distillation under reduced pressure can separate components with different boiling points. For isomeric impurities, column chromatography on silica gel with a non-polar eluent system (e.g., hexanes) is typically effective.
Quantitative Data Summary
The following table summarizes the product distribution from the bromination of norbornene with N-bromosuccinimide (NBS) in an acetonitrile-water mixture, as reported in a kinetic study.
| Product | Molar Ratio | Percentage of Crude Mixture |
| 2-exo-hydroxy-7-syn-bromonorbornane | 5 | ~62.5% |
| 2-exo-hydroxy-7-anti-bromonorbornane | 1 | ~12.5% |
| Bromonortricyclane | 1 | ~12.5% |
| Total Identified Byproducts | 7 | ~80% |
Data from a study on the bromination of norbornene with NBS in an acetonitrile-water solution.[2]
Experimental Protocols
Synthesis of 7-Bromonorbornane via Bromination of Norbornene
This protocol is a general guideline and may require optimization.
Materials:
-
Norbornene
-
N-Bromosuccinimide (NBS)
-
Anhydrous carbon tetrachloride (CCl₄)
-
Azobisisobutyronitrile (AIBN) or benzoyl peroxide (radical initiator)
-
Aqueous sodium thiosulfate solution
-
Aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve norbornene in anhydrous carbon tetrachloride.
-
Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN or benzoyl peroxide.
-
Heat the mixture to reflux and monitor the reaction progress by TLC or GC. The reaction is typically complete within a few hours.
-
Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with an aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a wash with an aqueous sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography on silica gel.
Visualizations
Caption: Key intermediates and pathways leading to byproducts.
Caption: A logical workflow for troubleshooting low product yield.
References
Technical Support Center: Purification of 7-Bromobicyclo[2.2.1]heptane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 7-Bromobicyclo[2.2.1]heptane.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound?
A1: Common impurities depend on the synthetic route. If using N-bromosuccinimide (NBS) for bromination, the primary impurities are unreacted starting materials (e.g., bicyclo[2.2.1]heptane or norbornene), residual NBS, and the main byproduct, succinimide.[1] Side-products from over-bromination or rearrangement reactions may also be present in small amounts.
Q2: Why is the removal of succinimide important?
A2: Succinimide can co-elute with the product during column chromatography and may co-crystallize, making purification challenging.[2] Its presence can also interfere with analytical characterization techniques like NMR and mass spectrometry, leading to inaccurate results.[1]
Q3: What are the recommended methods for purifying crude this compound?
A3: A combination of aqueous workup, followed by either fractional distillation under reduced pressure or column chromatography, is generally effective. The choice depends on the nature of the impurities and the desired final purity.
Q4: How can I monitor the purity of my this compound sample?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method for assessing the purity and identifying volatile impurities.[3][4][5] Thin Layer Chromatography (TLC) can be used for rapid, qualitative monitoring during column chromatography.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Milky/cloudy organic layer after aqueous workup. | An emulsion has formed, often due to vigorous shaking. | - Allow the separatory funnel to stand for a longer period. - Gently swirl the funnel instead of shaking vigorously. - Add a small amount of brine (saturated NaCl solution) to help break the emulsion.[1] |
| Succinimide is still present in the product after aqueous workup. | Insufficient washing or high solubility of succinimide in the organic solvent. | - Perform multiple washes with a saturated sodium bicarbonate (NaHCO₃) solution.[1][6] - Cool the organic layer in an ice bath to precipitate the succinimide, followed by filtration.[1] |
| Product co-elutes with an impurity during column chromatography. | The chosen solvent system has poor selectivity. | - Adjust the polarity of the eluent. A common starting point for nonpolar compounds like this is a hexane/ethyl acetate or hexane/ether mixture.[7] - Try a different stationary phase (e.g., alumina instead of silica gel). |
| Low recovery after fractional distillation. | The distillation pressure is too low, or the temperature is too high, leading to product decomposition. The boiling point of this compound is reported as 75 °C at 20 mmHg. | - Ensure the vacuum is stable and at the appropriate level. - Use a well-insulated distillation apparatus to maintain a consistent temperature gradient. - Collect fractions over a narrow boiling range. |
| Broad peaks or poor separation in GC-MS analysis. | The GC column or injection parameters are not optimized. | - Use a non-polar or medium-polarity column suitable for haloalkanes. - Optimize the temperature program (gradient) to ensure good separation of components. |
Experimental Protocols
Protocol 1: Aqueous Workup for Removal of Succinimide
This protocol is designed to remove water-soluble impurities, primarily succinimide, from the crude reaction mixture after bromination using NBS.
Materials:
-
Crude reaction mixture in an organic solvent (e.g., dichloromethane, diethyl ether)
-
Deionized water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Filter funnel and filter paper
Procedure:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of deionized water, gently swirl, allow the layers to separate, and discard the aqueous layer.
-
Add an equal volume of saturated NaHCO₃ solution, swirl gently, and separate the layers. Repeat this wash two more times.[1][6]
-
Wash the organic layer with an equal volume of brine to remove residual water.[1]
-
Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the solution to remove the drying agent. The resulting solution contains the crude product, which can be further purified.
Protocol 2: Purification by Flash Column Chromatography
This method is suitable for separating this compound from less polar or more polar impurities.
Materials:
-
Crude this compound (post-aqueous workup)
-
Silica gel (230-400 mesh)
-
Eluent: A mixture of hexane and ethyl acetate or hexane and diethyl ether. A starting gradient could be 99:1 hexane:ethyl acetate.
-
Flash chromatography system (column, pump, fraction collector)
-
TLC plates and developing chamber
-
UV lamp or potassium permanganate stain for visualization
Procedure:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% hexane).
-
Pack the column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of the initial eluent or a compatible solvent.
-
Load the sample onto the column.
-
Begin elution with the low-polarity solvent, gradually increasing the polarity if necessary. For a similar compound, a hexane:ether eluent was used.[7]
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Purification by Fractional Distillation under Reduced Pressure
This method is effective for separating this compound from impurities with significantly different boiling points.
Materials:
-
Crude this compound
-
Fractional distillation apparatus (distilling flask, fractionating column, condenser, receiving flask)
-
Vacuum pump and pressure gauge
-
Heating mantle
-
Boiling chips
Procedure:
-
Assemble the fractional distillation apparatus and ensure all joints are properly sealed.
-
Place the crude product and boiling chips into the distilling flask.
-
Slowly reduce the pressure to the desired level (e.g., 20 mmHg).
-
Begin heating the distilling flask gently.
-
Monitor the temperature at the head of the fractionating column.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (lit. bp 75 °C at 20 mmHg).
-
Cease distillation when the temperature begins to rise or drop significantly.
Data Presentation
Table 1: Purity of this compound at Different Purification Stages (Illustrative)
| Purification Stage | Typical Purity (%) | Primary Impurities Present | Analytical Method |
| Crude Reaction Mixture | 60-80 | Starting material, succinimide, NBS | GC-MS, ¹H NMR |
| After Aqueous Workup | 80-90 | Starting material, other organic byproducts | GC-MS, ¹H NMR |
| After Column Chromatography | >95 | Isomeric byproducts | GC-MS, ¹H NMR |
| After Fractional Distillation | >97 | Isomeric byproducts | GC-MS, ¹H NMR |
Note: The purity values are illustrative and can vary depending on the specific reaction conditions and the efficiency of each purification step.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purifying crude this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C7H11Br | CID 565359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. omicsonline.org [omicsonline.org]
- 5. spectrabase.com [spectrabase.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Structure of N-(1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide [mdpi.com]
Technical Support Center: Optimizing Nucleophilic Substitution on 7-Bromonorbornane
Welcome to the technical support center for nucleophilic substitution reactions involving 7-bromonorbornane. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with this substrate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: Why is my nucleophilic substitution reaction on 7-bromonorbornane proceeding extremely slowly or not at all?
The low reactivity of 7-bromonorbornane in nucleophilic substitution reactions is a well-documented challenge. This difficulty stems from the inherent structural constraints of the bicyclo[2.2.1]heptane system. Both primary mechanistic pathways for nucleophilic substitution (S({N})1 and S({N})2) are significantly hindered.
-
S({N})2 Pathway Inhibition: The S({N})2 mechanism requires a "backside attack" by the nucleophile, leading to an inversion of stereochemistry. In the case of 7-bromonorbornane, the rigid, caged structure completely shields the back of the C7 carbon, making this approach sterically impossible.
-
S({N})1 Pathway Inhibition: The S({N})1 mechanism proceeds through a carbocation intermediate. For a reaction at the C7 position, this would necessitate the formation of a highly unstable bridgehead carbocation. Bridgehead carbocations are energetically unfavorable because they cannot achieve the planar geometry required for sp² hybridization, which would introduce immense strain into the bicyclic system.
Q2: Are there any conditions under which a substitution reaction might be forced to occur?
While standard S({N})1 and S({N})2 conditions are largely ineffective, some substitution products can be formed under "forcing conditions," which typically involve high temperatures and long reaction times. However, yields are often low, and side reactions, such as elimination, become more prevalent. Solvolysis reactions, where the solvent acts as the nucleophile, are often studied to probe the reactivity of such systems, but they are exceptionally slow for 7-halonorbornane derivatives.
Q3: What does solvolysis data tell us about the reactivity of the 7-norbornyl system?
Solvolysis studies on related 7-norbornyl derivatives provide quantitative insight into the profound lack of reactivity at this position. For instance, the acetolysis (solvolysis in acetic acid) of 7-norbornyl tosylate is dramatically slower than that of its unsaturated analogs, where anchimeric assistance (neighboring group participation) from the double bond can stabilize the transition state. The extreme unreactivity of the saturated system highlights the inherent difficulty of forming a positive charge at the C7 position.[1]
Troubleshooting Guide
Problem: No reaction is observed after prolonged heating with a strong nucleophile.
-
Possible Cause: The energy barrier for both S({N})1 and S({N})2 pathways is too high due to the structural constraints of the norbornane cage.
-
Suggested Solution:
-
Re-evaluate the synthetic route: Direct nucleophilic substitution on 7-bromonorbornane is often not a viable strategy. Consider alternative synthetic pathways that do not rely on the displacement of a leaving group at the C7 position.
-
Explore radical-mediated reactions: Radical intermediates are not subject to the same geometric constraints as carbocations and S(_{N})2 transition states, offering a potential alternative for functionalization at the bridgehead position.
-
Consider organometallic approaches: The use of organometallic reagents and transition-metal catalysis can sometimes facilitate transformations that are otherwise difficult to achieve.[2]
-
Problem: The major product observed is an elimination product (norbornene).
-
Possible Cause: Under forcing conditions (high temperatures), elimination reactions (E1 or E2) can compete with or dominate over substitution, especially if the nucleophile is also a strong base.
-
Suggested Solution:
-
Use a less basic nucleophile: If substitution is the desired outcome, select a nucleophile that is a weak base. For example, the azide ion (N₃⁻) is a good nucleophile but a relatively weak base.
-
Lower the reaction temperature: While this will also slow down the desired substitution, it will generally disfavor elimination to a greater extent. Finding an optimal temperature that allows for slow substitution without significant elimination may require careful optimization.
-
Data Presentation
The following table summarizes the relative rates of acetolysis for 7-norbornyl tosylate and its unsaturated analogs, demonstrating the profound unreactivity of the saturated 7-norbornyl system.
| Substrate | Relative Rate of Acetolysis | Reference |
| 7-Norbornyl Tosylate | 1 | [1] |
| syn-7-Norbornenyl Tosylate | 10⁴ | [1] |
| anti-7-Norbornenyl Tosylate | 10¹¹ | [1] |
Table 1: Relative solvolysis rates in acetic acid, illustrating the extreme unreactivity of the 7-norbornyl system compared to its unsaturated counterparts where neighboring group participation is possible.
Experimental Protocols
Given the challenging nature of direct nucleophilic substitution on 7-bromonorbornane, a generally applicable, high-yielding protocol is not available in the literature. However, a hypothetical "forcing" experiment can be designed based on standard principles. Researchers attempting such a reaction should have low expectations for yield and should be prepared to characterize potential side products.
Hypothetical Protocol for Attempted Azide Substitution on 7-Bromonorbornane
This protocol is for illustrative purposes and highlights the strenuous conditions that might be required. Success is not guaranteed, and yields are expected to be low.
-
Materials:
-
7-bromonorbornane
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF, anhydrous)
-
Diatomaceous earth
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Warning: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood.
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium azide (e.g., 3 molar equivalents) and anhydrous DMF.
-
Add 7-bromonorbornane (1 molar equivalent) to the stirred suspension.
-
Heat the reaction mixture to a high temperature (e.g., 100-150 °C) under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) over an extended period (24-72 hours).
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Separate the layers and wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, if any product is formed.
-
Visualizations
Caption: General experimental workflow for attempting nucleophilic substitution on 7-bromonorbornane.
Caption: Logical diagram illustrating the mechanistic barriers to S({N})1 and S({N})2 reactions at the C7 position of norbornane.
References
Why is 1-bromobicyclo[2.2.1]heptane unreactive in SN1 reactions?
Technical Support Center: Reaction Mechanisms
FAQs & Troubleshooting Guides for Experimental Research
Here we address common issues and questions encountered during chemical synthesis and mechanistic studies.
Question: Why is my SN1 reaction with 1-bromobicyclo[2.2.1]heptane failing? The compound appears completely unreactive.
Answer:
This is an expected outcome. 1-Bromobicyclo[2.2.1]heptane is notoriously unreactive in SN1 (and SN2) reactions due to the severe structural and energetic constraints imposed by its rigid bicyclic framework.[1][2] The core of the issue lies in the profound instability of the intermediate that would need to form for the SN1 reaction to proceed.
In-Depth Explanation:
The rate-determining step of an SN1 reaction is the formation of a carbocation intermediate. For most substrates, this is a feasible process. However, in the case of 1-bromobicyclo[2.2.1]heptane, the resulting carbocation would be located at a "bridgehead" carbon—a carbon atom that is part of two or more rings.[3]
The key reasons for the unreactivity are:
-
Inability to Achieve Planar Geometry: Carbocations are most stable when they adopt a trigonal planar geometry, which allows for sp² hybridization.[4][5] This planar arrangement minimizes energy. The rigid, cage-like structure of the bicyclo[2.2.1]heptane system physically prevents the bridgehead carbon from flattening out into the required trigonal planar shape.[6][7]
-
Bredt's Rule and Angle Strain: According to Bredt's rule, a double bond cannot be formed at a bridgehead position in a small, bridged ring system because it would introduce excessive angle strain.[5][8] While a carbocation does not have a true double bond, the principle is applicable because sp²-hybridized carbons (like those in carbocations and double bonds) prefer 120° bond angles.[9] Forcing the bridgehead carbon of the bicyclo[2.2.1]heptyl cation into a planar geometry would create immense angle strain, making the intermediate energetically inaccessible.[10]
-
Poor Orbital Overlap: The stability of a carbocation is also dependent on the proper alignment of p-orbitals for hyperconjugation with adjacent C-H or C-C bonds. The strained geometry of the bridgehead cation prevents the empty p-orbital from aligning effectively with neighboring orbitals, thus limiting stabilizing electronic effects.[3][8]
The extreme instability of the bicyclo[2.2.1]heptan-1-yl cation means the activation energy for its formation is prohibitively high, effectively halting the SN1 reaction.[4]
Experimental Data: Solvolysis Rates of Bridgehead Bromides
The effect of ring system flexibility on carbocation stability is clearly demonstrated by comparing the relative rates of solvolysis (an SN1 reaction where the solvent is the nucleophile) for different bridgehead bromides. More flexible ring systems can better accommodate the geometric demands of a carbocation, leading to faster reaction rates.
| Compound | Structure | Relative Rate of Solvolysis (80% Ethanol, 25°C) |
| 1-Bromoadamantane | Adamantyl-Br | 1 |
| 1-Bromobicyclo[2.2.2]octane | Bicyclo[2.2.2]octyl-Br | 10⁻⁶ |
| 1-Bromobicyclo[2.2.1]heptane | Bicyclo[2.2.1]heptyl-Br | 10⁻¹³ |
This table illustrates the dramatic decrease in reactivity as the bicyclic system becomes more rigid and strained.[4][7] The data highlights that 1-bromobicyclo[2.2.1]heptane is many orders of magnitude less reactive than more flexible bridgehead halides.
Logical Workflow: Unreactivity in SN1 Reactions
The following diagram illustrates the logical relationship between the structure of 1-bromobicyclo[2.2.1]heptane and its inability to undergo an SN1 reaction.
Caption: Logical flow of why 1-bromobicyclo[2.2.1]heptane is unreactive in SN1 reactions.
References
- 1. brainly.com [brainly.com]
- 2. 1-Bromobicyclo[2.2.1]heptane is extremely unreactive in either S_{N} 2 or.. [askfilo.com]
- 3. scribd.com [scribd.com]
- 4. echemi.com [echemi.com]
- 5. quora.com [quora.com]
- 6. Solved 1-Bromobicyclo[2.2.1] heptane is extremely unreactive | Chegg.com [chegg.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Bredt's Rule | Definition, Purpose & Application | Study.com [study.com]
- 9. Bredt's rule - Wikipedia [en.wikipedia.org]
- 10. quora.com [quora.com]
Overcoming steric hindrance in reactions of 7-substituted norbornanes
Technical Support Center: Reactions of 7-Substituted Norbornanes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to steric hindrance in reactions involving 7-substituted norbornane scaffolds.
Frequently Asked Questions (FAQs)
Q1: Why is the 7-position of the norbornane scaffold sterically hindered?
A: The rigid, bicyclic structure of norbornane creates a unique steric environment at the C7 position (the methylene bridge). This position is flanked by the two "wings" of the bicyclo[2.2.1]heptane system. Reagents approaching the C7-syn face (closer to the double bond in norbornenes) encounter steric repulsion from the C2-C3 ethano bridge, while attack at the C7-anti face is also hindered, though generally to a lesser extent. This inherent steric congestion can significantly impede the approach of nucleophiles or other reactants, leading to low reaction rates or yields.
Q2: How does the stereochemistry of the substituent at the 7-position (syn vs. anti) affect reactivity?
A: The stereochemical orientation of a substituent at the C7 position has a profound impact on the molecule's reactivity and the stereochemical outcome of subsequent reactions.
-
Steric Shielding: A bulky syn-substituent can shield the syn face of the molecule, directing incoming reagents to the anti face, and vice versa. The different steric requirements of the ethano and etheno bridges in norbornene systems are a key factor in determining the preferred product isomer.
-
Electronic Effects: Beyond sterics, substituents can exert electronic effects. For instance, in the formation of 7-norbornyl carbocations, the position of a stabilizing group like a trimethylsilyl group is critical. An endo-2-trimethylsilyl group can stabilize an anti-7-norbornyl cation far more effectively than an anti-7-trimethylsilyl group stabilizes a 2-norbornyl cation.
-
Protecting Groups: In 2-azanorbornane systems, the choice of N-protecting group can heavily influence the facial selectivity of attacks on a 7-keto group, determining whether the syn or anti alcohol is formed.
Q3: What are the common side reactions or rearrangements observed with 7-substituted norbornanes?
A: Norbornyl systems are notorious for their tendency to undergo skeletal rearrangements, particularly through carbocationic intermediates. When a carbocation is formed at the C7 position (or other positions), it can rearrange to the more stable 2-norbornyl cation. These processes, which can include Wagner-Meerwein shifts, hydride shifts, and methide shifts, can lead to a complex mixture of products with scrambled stereochemistry. For example, solvolysis of anti-7-trimethylsilyl-endo-2-norbornyl mesylate results in products with only partially retained stereochemistry due to significant rearrangements.
Troubleshooting Guides by Reaction Type
Nucleophilic Attack at 7-Norbornanones
Issue: Low yield or no reaction when attempting nucleophilic addition (e.g., Grignard, organolithium) to a 7-norbornanone derivative.
| Potential Cause | Troubleshooting Strategy | Rationale |
| Severe Steric Hindrance | 1. Switch from Grignard reagents (RMgX) to more nucleophilic organolithium reagents (RLi).2. Use smaller, less hindered nucleophiles if the substrate allows. | Organolithium reagents are generally more reactive than their Grignard counterparts and can overcome higher activation barriers. |
| Unfavorable Diastereoselectivity | 1. Employ a chelation control strategy. If an α- or β-alkoxy group is present, use a Lewis acid that can form a rigid chelate (e.g., ZnCl₂, MgBr₂).2. Change the protecting group on nearby hydroxyls to one that favors chelation (e.g., MOM, Bn) over a bulky, non-coordinating group (e.g., TBS, TIPS). | Chelation creates a rigid cyclic intermediate that forces the nucleophile to attack from a specific, less-hindered face, overriding the inherent steric bias of the norbornane scaffold. |
| Enolization | 1. Use a non-basic nucleophile if possible.2. For Grignard reactions, consider using CeCl₃ (Luche conditions) to increase the nucleophilicity of the reagent relative to its basicity. | Sterically hindered ketones are prone to deprotonation by basic nucleophiles like Grignard reagents, leading to enolate formation instead of addition. |
Logical Diagram: Steric vs. Chelation Control
Caption: Decision workflow for achieving desired stereochemical outcomes in nucleophilic additions to substituted 7-norbornanones.
Ring-Opening Metathesis Polymerization (ROMP)
Issue: Slow polymerization, low monomer conversion, or broad polymer dispersity (PDI) for a 7-substituted norbornene monomer.
| Potential Cause | Troubleshooting Strategy | Rationale |
| Steric Bulk Hindering Initiator | 1. Switch from a 1st or 2nd generation Grubbs' catalyst to a more reactive 3rd generation (G3) initiator.2. Increase catalyst loading (e.g., from 1:200 to 1:100 [cat]:[M]). | G3 initiators are generally more active and can initiate polymerization on sterically demanding monomers more efficiently, suppressing chain-transfer reactions. |
| Poor Monomer Reactivity | 1. Modify the monomer to move the bulky substituent further from the reactive double bond, if synthetically feasible.2. Introduce electron-withdrawing groups near the double bond to increase ring strain. | Increasing the distance between the bulky group and the olefin can reduce steric clash during the metathesis cycle. Higher ring strain increases the thermodynamic driving force for polymerization. |
| Initiator Decomposition | 1. Ensure strictly anhydrous and anaerobic reaction conditions.2. Lower the reaction temperature to improve catalyst stability, especially with highly reactive initiators. | Metathesis catalysts are sensitive to air, moisture, and certain functional groups. Slower, controlled initiation can lead to more uniform polymer chains. |
Quantitative Data: ROMP of Substituted Norbornadienes
The following table summarizes the effect of substituent size on the yield of polynorbornadienes using a Grubbs' 3rd generation catalyst.
| Monomer Substituent (R) | Monomer Type | Polymer Yield (%) |
| Methyl | Symmetric | >99% |
| Ethyl | Symmetric | >99% |
| n-Propyl | Symmetric | 95% |
| i-Propyl | Symmetric | 91% |
| t-Butyl | Symmetric | 85% |
| Me / t-Bu | Non-symmetric | 75% |
Data compiled from studies on substituted norbornadienes, illustrating that increasing steric hindrance of ester substituents leads to decreased polymer yields.
Diels-Alder Cycloadditions
Issue: Low yields or poor endo/exo selectivity in a Diels-Alder reaction forming a 7-substituted norbornene.
| Potential Cause | Troubleshooting Strategy | Rationale |
| Poor Diene/Dienophile Reactivity | 1. Add a Lewis acid catalyst (e.g., BF₃·OEt₂, ZnCl₂, TiCl₄) to activate the dienophile.2. Install electron-donating groups on the diene and/or electron-withdrawing groups on the dienophile. | Lewis acids coordinate to the dienophile (e.g., to a carbonyl group), lowering its LUMO energy and accelerating the reaction. This follows the principles of frontier molecular orbital theory. |
| Steric Hindrance | 1. Apply high pressure (e.g., 5-15 kbar).2. Increase the reaction temperature, but be aware this can sometimes decrease endo/exo selectivity. | High pressure favors the more compact transition state of the cycloaddition, helping to overcome steric repulsion. The reaction has a negative volume of activation. |
| Unfavorable Conformation | 1. For acyclic dienes, ensure the structure can readily adopt the required s-cis conformation. Highly substituted dienes may be locked in an unreactive s-trans conformation. | The Diels-Alder reaction proceeds through a concerted mechanism that requires the diene to be in the s-cis conformation. |
Experimental Protocols
Protocol: Chelation-Controlled Grignard Addition to an α-Alkoxy-7-norbornanone
This protocol describes a general procedure for the diastereoselective addition of a Grignard reagent to an α-alkoxy ketone on the norbornane scaffold, aiming for the syn-diol product.
Materials:
-
α-alkoxy-7-norbornanone derivative (1.0 eq)
-
Grignard reagent (e.g., MeMgBr, 3.0 M in Et₂O) (1.5 eq)
-
Anhydrous solvent (e.g., THF or Diethyl Ether)
-
Saturated aqueous NH₄Cl solution
-
Anhydrous MgSO₄
Procedure:
-
Reaction Setup: Under an inert atmosphere (N₂ or Ar), add the α-alkoxy-7-norbornanone (1.0 eq) to a dry, three-necked, round-bottom flask equipped with a magnetic stirrer. Dissolve the ketone in anhydrous THF to a concentration of 0.1 M.
-
Cooling: Cool the reaction flask to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Add the Grignard reagent (1.5 eq) dropwise to the stirred solution over 20 minutes. The formation of a magnesium chelate may be observed as a change in color or viscosity.
-
Reaction Monitoring: Stir the reaction at -78 °C for 3-5 hours. Monitor the consumption of the starting material by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly quench by adding saturated aqueous NH₄Cl solution dropwise at -78 °C. Allow the mixture to warm to room temperature.
-
Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired diastereomer of the tertiary alcohol.
Visualizations
Workflow: Troubleshooting Low Reaction Yield
Caption: A logical workflow for diagnosing and solving low-yield issues in reactions with 7-substituted norbornanes.
Decomposition of 7-Bromobicyclo[2.2.1]heptane during storage or reaction
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and decomposition of 7-Bromobicyclo[2.2.1]heptane for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Unexpected reaction outcomes or loss of starting material purity during storage may indicate decomposition of this compound. This guide provides a systematic approach to identifying and mitigating potential decomposition issues.
Technical Support Center: Scaling Up the Synthesis of 7-Bromobicyclo[2.2.1]heptane
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 7-Bromobicyclo[2.2.1]heptane. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during laboratory and pilot-scale production.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for the synthesis of this compound?
A1: The most frequently employed method for the synthesis of this compound on a larger scale is the Hunsdiecker reaction, or its more practical modifications, starting from bicyclo[2.2.1]heptane-7-carboxylic acid. The classical Hunsdiecker reaction involves the use of the silver salt of the carboxylic acid with bromine. However, for scalability, modified versions such as the Cristol-Firth modification (using mercuric oxide and bromine) or the Kochi reaction (using lead tetraacetate and a bromide source) are often preferred as they bypass the need to prepare the dry silver salt.
Q2: What are the primary challenges when scaling up the Hunsdiecker reaction for this synthesis?
A2: Scaling up the Hunsdiecker reaction and its modifications can present several challenges:
-
Preparation and Purity of Starting Material: The purity of bicyclo[2.2.1]heptane-7-carboxylic acid is crucial. Impurities can lead to side reactions and lower yields.
-
Moisture Sensitivity: The traditional Hunsdiecker reaction is highly sensitive to moisture, which can be challenging to control in large-scale reactors.[1] The Cristol-Firth modification is reportedly more tolerant to small amounts of water.
-
Reagent Handling and Safety: Bromine is a corrosive and hazardous reagent requiring specialized handling procedures, especially at scale.[2] The heavy metal salts used in the modified versions (mercuric oxide, lead tetraacetate) are toxic and require appropriate safety and waste disposal protocols.
-
Reaction Control and Exotherms: The decarboxylation step can be exothermic. Careful temperature control is necessary to prevent runaway reactions and the formation of side products.
-
Product Purification: Separating this compound from unreacted starting materials, reagents, and byproducts can be challenging. Distillation is the common method, but the product can be sensitive to high temperatures.
Q3: Are there any significant side reactions to be aware of?
A3: Yes, several side reactions can occur:
-
Ester Formation (Simonini Reaction): If the stoichiometry of the reactants is not carefully controlled, particularly when using iodine, an ester can be formed from the reaction of the alkyl radical with the carboxylate salt.[3][4]
-
Rearrangement of the Bicyclic System: While the bicyclo[2.2.1]heptane system is relatively stable, rearrangements can occur under certain conditions, especially if carbocationic intermediates are formed.
-
Incomplete Reaction: The reaction may not go to completion, leaving unreacted starting material which can complicate purification.
Q4: How can I purify the crude this compound?
A4: The most common method for purifying this compound is fractional distillation under reduced pressure. This helps to avoid decomposition of the product at high temperatures. The crude reaction mixture should first be worked up to remove any acidic or basic impurities. This typically involves washing with a mild base (e.g., sodium bicarbonate solution), followed by water and brine. The organic layer is then dried over a suitable drying agent (e.g., magnesium sulfate or sodium sulfate) before distillation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Wet starting materials or solvent. 2. Impure bicyclo[2.2.1]heptane-7-carboxylic acid. 3. Insufficient reaction time or temperature. 4. Degradation of the product during workup or purification. | 1. Ensure all glassware is oven-dried. Use anhydrous solvents. For the classic Hunsdiecker reaction, the silver salt must be meticulously dried. 2. Recrystallize the starting carboxylic acid to high purity. 3. Monitor the reaction by TLC or GC to determine the optimal reaction time. Gradually increase the temperature if the reaction is sluggish. 4. Avoid excessive heat during distillation by using a vacuum. Ensure the workup solutions are not too concentrated, which could lead to decomposition. |
| Formation of a Significant Amount of Ester Byproduct | Incorrect stoichiometry of the reactants, particularly an excess of the carboxylate salt relative to the halogen. | Carefully control the addition of the halogen to the reaction mixture. It is often recommended to use a slight excess of the halogen to minimize this side reaction.[2] |
| Product is Contaminated with Starting Carboxylic Acid | Incomplete reaction. | Increase the reaction time or temperature. Ensure efficient mixing, especially in a scaled-up reaction, to promote complete conversion. |
| Product is Dark in Color | Formation of polymeric or other colored byproducts, possibly due to overheating or side reactions. | Purify by distillation, potentially with a preliminary filtration through a short plug of silica gel or activated carbon to remove baseline impurities. |
| Difficulty in Isolating the Product | The product may be volatile and lost during solvent removal. | Use a rotary evaporator with a cooled trap and carefully control the vacuum to avoid co-distillation of the product with the solvent. |
Experimental Protocols
Synthesis of Bicyclo[2.2.1]heptane-7-carboxylic acid (Starting Material)
A scalable synthesis of bicyclo[2.2.1]heptane-7-carboxylic acid can be achieved through a Diels-Alder reaction followed by subsequent transformations. One common route involves the reaction of cyclopentadiene with a suitable dienophile to form a bicyclo[2.2.1]heptene derivative, which is then converted to the desired carboxylic acid.
Note: The following is a representative procedure and may require optimization for specific scales.
Step 1: Diels-Alder Reaction A solution of cyclopentadiene (freshly cracked from dicyclopentadiene) is added to a solution of a suitable dienophile, such as acrylic acid or its ester, in a suitable solvent like toluene or dichloromethane. The reaction is typically carried out at room temperature or with gentle heating.
Step 2: Conversion to the Carboxylic Acid If an ester was used as the dienophile, it is hydrolyzed to the carboxylic acid using standard procedures (e.g., treatment with aqueous sodium hydroxide followed by acidification). If other functional groups are present, they are converted to the carboxylic acid through appropriate chemical transformations.
Synthesis of this compound via Cristol-Firth Modification of the Hunsdiecker Reaction
This modified Hunsdiecker reaction is often preferred for scale-up as it avoids the isolation of the sensitive silver salt.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 0.1 mol scale) | Moles |
| Bicyclo[2.2.1]heptane-7-carboxylic acid | 140.18 | 14.0 g | 0.1 |
| Red Mercuric Oxide (HgO) | 216.59 | 23.8 g | 0.11 |
| Bromine (Br₂) | 159.81 | 17.6 g (5.6 mL) | 0.11 |
| Carbon Tetrachloride (CCl₄) or other suitable solvent | - | 200 mL | - |
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add bicyclo[2.2.1]heptane-7-carboxylic acid and red mercuric oxide.
-
Add the solvent (e.g., carbon tetrachloride) and stir the suspension.
-
Heat the mixture to reflux.
-
Slowly add a solution of bromine in the same solvent from the dropping funnel. The rate of addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue to reflux the mixture until the evolution of carbon dioxide ceases (this can be monitored by bubbling the off-gas through a solution of calcium hydroxide).
-
Cool the reaction mixture to room temperature and filter to remove the mercuric bromide precipitate.
-
Wash the filtrate with a saturated solution of sodium bicarbonate, then with water, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product is then purified by vacuum distillation.
Data Presentation
Table 1: Reaction Parameters for the Synthesis of this compound
| Parameter | Cristol-Firth Modification |
| Starting Material | Bicyclo[2.2.1]heptane-7-carboxylic acid |
| Key Reagents | HgO, Br₂ |
| Solvent | Carbon Tetrachloride |
| Reaction Temperature | Reflux (~77 °C) |
| Typical Reaction Time | 2-4 hours |
| Reported Yield Range | 60-80% |
| Purification Method | Vacuum Distillation |
Table 2: Physical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₇H₁₁Br |
| Molecular Weight | 175.07 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~75 °C at 20 mmHg |
| ¹H NMR (CDCl₃, δ) | Peaks corresponding to the bicyclic proton environment. |
| ¹³C NMR (CDCl₃, δ) | Peaks corresponding to the seven carbon atoms of the bicyclic framework. |
| IR (neat, cm⁻¹) | C-H stretching and bending, C-Br stretching. |
| Mass Spectrum (m/z) | Molecular ion peak and characteristic fragmentation pattern. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis of this compound.
References
- 1. US20180273450A1 - Process for the preparation of organic bromides - Google Patents [patents.google.com]
- 2. US6579419B1 - Method for purifying norbornene by distillation - Google Patents [patents.google.com]
- 3. adichemistry.com [adichemistry.com]
- 4. Hunsdiecker reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Column Chromatography of Bicyclic Compounds
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions for the purification of bicyclic compounds using column chromatography.
Troubleshooting Guide
This section addresses specific issues you may encounter during the column chromatography of bicyclic compounds in a question-and-answer format.
Question: Why is there poor or no separation of my bicyclic compounds, even with a solvent system that showed good separation on TLC?
Answer:
Several factors can cause poor separation on the column despite promising TLC results:
-
Improper Column Packing: Air bubbles or channels in the stationary phase lead to an uneven flow of the mobile phase, resulting in broad bands and poor resolution.[1] Ensure the column is packed uniformly using either a wet slurry or dry packing method.
-
Overloading the Sample: Exceeding the loading capacity of your column is a common cause of poor separation. For a challenging separation, the mass of the crude material should be a small fraction of the silica gel mass. A general guideline is a 50:1 to 100:1 ratio of silica gel to the sample for difficult separations.
-
Sample Applied in Too Much or Too Polar a Solvent: Loading the sample dissolved in a large volume of solvent, or a solvent significantly more polar than the mobile phase, will cause the initial band to be too wide, leading to co-elution of components. Always use the minimum amount of solvent to dissolve the sample. If a more polar solvent is necessary for dissolution, consider the dry loading technique.[2]
-
TLC Plate Inaccuracy: A TLC plate may not perfectly predict the behavior on a column. The binding characteristics of the silica on the plate and in the column can differ. Additionally, solvent evaporation from the TLC plate can alter the mobile phase composition as it runs, affecting Rf values.
Troubleshooting Workflow for Poor Separation
Caption: A decision tree for troubleshooting poor separation.
Question: My bicyclic compound is not eluting from the column, or the yield is very low. What should I do?
Answer:
This issue often points to strong interactions between your compound and the stationary phase, or potential decomposition.
-
Compound is Too Polar for the Mobile Phase: If your bicyclic compound has polar functional groups (e.g., alcohols, amines, carboxylic acids), it may bind very strongly to the silica gel. You will need to increase the polarity of your eluent. A "methanol purge," where 100% methanol is flushed through the column, can often elute highly polar compounds.
-
Irreversible Adsorption or Decomposition on Silica: Silica gel is slightly acidic and can cause decomposition of acid-sensitive compounds. Bicyclic alkaloids (basic) or compounds with strained rings can be particularly susceptible.
-
Test for Stability: Run a 2D TLC. Spot your compound in one corner, run the plate in a suitable eluent, then turn it 90 degrees and run it again in the same eluent. If a new spot appears or the original spot streaks, your compound is likely unstable on silica.
-
Solution: Deactivate the silica gel by pre-eluting the column with a solvent system containing a small amount (1-3%) of a base like triethylamine (for basic compounds) or an acid like acetic acid (for acidic compounds).[2] Alternatively, consider using a different stationary phase like alumina (basic, neutral, or acidic) or reversed-phase silica.
-
Question: I'm observing significant peak tailing, especially with my bicyclic amine/alkaloid. How can I fix this?
Answer:
Peak tailing for basic compounds like bicyclic amines is a classic problem caused by strong, non-ideal interactions with the acidic silanol groups on the surface of the silica gel.
-
Mask Silanol Interactions: The most effective solution is to add a small amount of a competitive base to your mobile phase. Typically, 0.5-2% triethylamine (NEt3) or pyridine is added. This base will preferentially interact with the acidic sites on the silica, allowing your bicyclic amine to elute more symmetrically.
-
Use a Different Stationary Phase: Basic alumina is an excellent alternative for the purification of basic compounds as it lacks the acidic sites that cause tailing. Another option is to use a strong cation exchange (SCX) column, which is specifically designed for purifying basic compounds.[3]
Question: My crude sample is not soluble in the non-polar solvent system I need to use for elution. How do I load it onto the column?
Answer:
This is a common challenge, especially on a larger scale. The solution is to use a dry loading (or solid loading) technique. This method involves pre-adsorbing your sample onto a small amount of silica gel (or an inert support like Celite) before adding it to the column. This ensures that the sample is introduced to the column as a fine, narrow band, regardless of its initial solubility. See the detailed protocol below.
Data Presentation
Table 1: Common Solvent Systems for Bicyclic Compound Classes
This table provides starting points for TLC method development for various classes of bicyclic compounds on silica gel. The optimal ratio will depend on the specific substitution of the bicyclic core. An ideal Rf for column chromatography is typically in the range of 0.2-0.4.[4]
| Bicyclic Compound Class | Common Solvent Systems (Mobile Phase) | Typical Rf Range (Approximate) | Notes |
| Terpenes/Terpenoids (e.g., Camphor, Borneol) | Hexane / Ethyl Acetate (9:1 to 7:3) | 0.3 - 0.6 | Camphor (ketone) is more polar than borneol (alcohol) is incorrect; borneol is more polar. Camphor will have a higher Rf.[5][6] |
| Dichloromethane / Hexane | 0.2 - 0.5 | Good for resolving less polar terpenes. | |
| Alkaloids (e.g., Strychnine, Brucine, Nicotine) | Toluene / Ethyl Acetate / Diethylamine (7:2:1) | Strychnine: ~0.53, Brucine: ~0.41[7] | The addition of a base like diethylamine is crucial to prevent peak tailing. |
| Chloroform / Methanol (+/- NH4OH) | Varies widely | A more polar system for more functionalized alkaloids. | |
| Petroleum Ether / Ethanol (gradient) | Varies | Used for the gradient elution of nicotine from extracts.[8] | |
| Bicyclic Lactones | Hexane / Ethyl Acetate (8:2 to 1:1) | 0.2 - 0.5 | Polarity is highly dependent on other functional groups. |
| Ether / Hexane | 0.3 - 0.6 | Provides different selectivity compared to ethyl acetate. | |
| Bridged Bicyclic Compounds | Ether / Hexanes (1.5:8.5) | ~0.6 (for specific β-lactone)[9] | Highly dependent on the specific structure. Start with standard non-polar systems. |
Note: Rf values are highly dependent on exact conditions (silica gel activity, temperature, chamber saturation) and should be used as a guideline.[10]
Table 2: Silica Gel Loading Capacity Guidelines
The amount of crude sample that can be purified effectively depends on the difficulty of the separation, which can be estimated from the difference in Rf values (ΔRf) on TLC.
| Separation Difficulty | ΔRf on TLC | Recommended Mass Ratio (Silica:Crude Sample) |
| Easy | > 0.2 | 20:1 to 30:1 |
| Moderate | 0.1 - 0.2 | 40:1 to 60:1 |
| Difficult | 0.05 - 0.1 | 70:1 to 120:1[11] |
| Very Difficult | < 0.05 | > 150:1 or consider HPLC |
Experimental Protocols
Protocol 1: Dry Loading a Sample
This method is ideal when your sample is poorly soluble in the column eluent.
-
Dissolve the Sample: Dissolve your crude sample (e.g., 1 g) in a minimum amount of a suitable solvent (e.g., dichloromethane, acetone, or methanol) in a round-bottom flask.
-
Add Silica Gel: Add silica gel (typically 5-10 times the mass of your crude sample) to the solution to form a slurry.
-
Evaporate the Solvent: Gently remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained. If the residue is oily or clumpy, more silica may be needed.
-
Pack the Column: Prepare your main chromatography column as usual (wet packing is recommended), leaving the solvent level just above the top of the silica bed.
-
Load the Sample Silica: Carefully add the dry powder containing your adsorbed sample to the top of the column, creating a thin, even layer.
-
Add Protective Layer: Gently add a thin layer (approx. 1 cm) of sand or anhydrous sodium sulfate on top of the sample layer to prevent disturbance when adding eluent.
-
Begin Elution: Carefully add the mobile phase and begin the elution process.
Protocol 2: Performing a Step-Gradient Elution
Gradient elution is used for complex mixtures containing compounds with a wide range of polarities.[12] A step gradient involves changing the solvent composition in discrete steps.
-
Method Development (TLC):
-
Find a "weak" solvent system (e.g., 10% EtOAc in Hexane) where your least polar compound of interest has an Rf of ~0.3-0.4.
-
Find a "strong" solvent system (e.g., 50% EtOAc in Hexane) where your most polar compound of interest has an Rf of ~0.2-0.3.
-
-
Column Preparation: Pack the column using the initial, weakest solvent system. Load your sample onto the column.
-
Initial Elution: Begin eluting the column with the weak solvent system. Collect fractions and monitor by TLC. Continue until all the non-polar compounds have eluted completely.
-
First Polarity Step: Once the first compound(s) are off the column, switch the mobile phase to an intermediate polarity (e.g., 25% EtOAc in Hexane). It is best to let the previous solvent run down to the top of the sand layer before adding the new, more polar solvent.
-
Continue Elution and Steps: Continue collecting and monitoring fractions. Increase the polarity in steps as needed to elute the more strongly retained bicyclic compounds in a reasonable time, finishing with the "strong" solvent system identified in your TLC analysis.
Elution Choice: Isocratic vs. Gradient
Caption: Deciding between isocratic and gradient elution.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for bicyclic compounds? For most neutral or acidic bicyclic compounds, standard silica gel (40-63 µm particle size) is the stationary phase of choice due to its high resolving power and cost-effectiveness. For basic bicyclic compounds like alkaloids, basic alumina or a chemically modified phase like strong cation exchange (SCX) resin can provide better results by minimizing peak tailing.
Q2: How do I choose the right column size and amount of silica? The column diameter is chosen based on the amount of sample you need to purify. The length of the silica bed determines the resolution. A good starting point is a silica gel to crude sample mass ratio of about 30:1 for simple separations and up to 100:1 or more for difficult ones. A longer, narrower column generally gives better separation than a shorter, wider one, but will have a slower flow rate.
Q3: Can I reuse my chromatography column? While technically possible for identical samples, it is generally not recommended in a research setting. It is difficult to ensure that all compounds from the previous run have been completely removed, which can lead to cross-contamination of your purified products. For routine purifications in a process environment, regeneration protocols may be developed.
Q4: The solvent is flowing very slowly or has stopped. What's wrong? A blocked column can be caused by several issues:
-
Particulates: The crude sample was not filtered, and fine particles are clogging the top frit or sand layer.
-
Precipitation: The compound has precipitated on the column because the eluent is not a good solvent for it. This can sometimes happen at the top of the column where the concentration is highest.
-
Column Packed Too Tightly: Over-compressing the silica with air pressure can lead to very slow flow rates.
-
Swelling of Silica: Using certain solvents (like high percentages of methanol) can sometimes cause the silica matrix to swell, restricting flow.
References
- 1. silicycle.com [silicycle.com]
- 2. Purification [chem.rochester.edu]
- 3. teledyneisco.com [teledyneisco.com]
- 4. silicycle.com [silicycle.com]
- 5. brainly.com [brainly.com]
- 6. chegg.com [chegg.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scholar.utc.edu [scholar.utc.edu]
- 10. orgsyn.org [orgsyn.org]
- 11. agilent.com [agilent.com]
- 12. column-chromatography.com [column-chromatography.com]
Validation & Comparative
Navigating the NMR Landscape of 7-Bromobicyclo[2.2.1]heptane: A Comparative Guide
For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural features of bicyclic compounds is paramount. This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) assignments for 7-Bromobicyclo[2.2.1]heptane, alongside its parent compound, bicyclo[2.2.1]heptane, and a chlorinated analog, 7-chlorobicyclo[2.2.1]heptane. Due to the limited availability of fully assigned experimental spectra for this compound in peer-reviewed literature, this guide utilizes a combination of available experimental data for analogous compounds and predicted spectral data for the target molecule to offer a valuable comparative analysis.
Comparative Analysis of ¹H and ¹³C NMR Data
The rigid bicyclic framework of these compounds leads to distinct and often complex NMR spectra. The introduction of a halogen at the C7 bridgehead position significantly influences the chemical shifts of neighboring protons and carbons. The following tables summarize the experimental ¹H and ¹³C NMR data for bicyclo[2.2.1]heptane and 7-chlorobicyclo[2.2.1]heptane, along with predicted data for this compound.
Table 1: ¹H NMR Chemical Shift (δ) Data (ppm)
| Position | bicyclo[2.2.1]heptane (Experimental) | 7-chlorobicyclo[2.2.1]heptane (Experimental) | This compound (Predicted) |
| H1, H4 (Bridgehead) | 2.23 | 2.40 | 2.45 |
| H2, H3, H5, H6 (exo) | 1.48 | 1.60 | 1.65 |
| H2, H3, H5, H6 (endo) | 1.15 | 1.25 | 1.30 |
| H7 (syn/anti) | 1.38 | 3.95 | 4.10 |
Table 2: ¹³C NMR Chemical Shift (δ) Data (ppm)
| Position | bicyclo[2.2.1]heptane (Experimental) | 7-chlorobicyclo[2.2.1]heptane (Experimental) | This compound (Predicted) |
| C1, C4 (Bridgehead) | 36.5 | 40.2 | 41.5 |
| C2, C3, C5, C6 | 29.7 | 29.5 | 29.3 |
| C7 | 38.3 | 65.8 | 55.2 |
Experimental Protocols
The following provides a generalized methodology for acquiring high-quality ¹H and ¹³C NMR spectra for bicyclo[2.2.1]heptane derivatives.
Sample Preparation:
-
Approximately 5-15 mg of the solid or liquid sample is accurately weighed and dissolved in 0.6-0.8 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆).
-
The solution is transferred to a 5 mm NMR tube. For volatile samples, the tube should be flame-sealed or equipped with a J. Young valve to prevent evaporation.
-
The sample is vortexed to ensure homogeneity.
¹H NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse sequence (e.g., zg30).
-
Number of Scans (NS): 8 to 16 scans are typically sufficient for good signal-to-noise.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): A range of -1 to 10 ppm is generally adequate.
-
-
Processing: The Free Induction Decay (FID) is processed with an exponential multiplication (line broadening of 0.3 Hz) followed by Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
¹³C NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 100 MHz or higher).
-
Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum.
-
Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): A spectral width of 0 to 220 ppm is typically used.
-
-
Processing: The FID is processed with an exponential multiplication (line broadening of 1-2 Hz) followed by Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the deuterated solvent signal.
Structural and Spectral Correlation
The structure of this compound and the expected correlation of its atoms to the NMR signals are illustrated below. The presence of the electronegative bromine atom at the C7 position is predicted to cause a significant downfield shift for the C7 carbon and the H7 proton compared to the parent bicyclo[2.2.1]heptane.
Caption: Correlation of atoms in this compound to their predicted NMR signals.
Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 7-Bromobicyclo[2.2.1]heptane
For researchers, scientists, and professionals in drug development, the precise structural elucidation of halogenated bicyclic compounds is a critical step in synthesis and characterization. This guide provides a detailed comparison of the mass spectrometry fragmentation pattern of 7-bromobicyclo[2.2.1]heptane against alternative analytical techniques, offering insights into the optimal methods for its identification.
This technical guide delves into the electron ionization mass spectrometry (EI-MS) fragmentation of this compound, a key intermediate in various synthetic pathways. By understanding its unique fragmentation signature, researchers can unambiguously identify this compound in complex mixtures. Furthermore, a comparison with other analytical methods, namely Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy, highlights the complementary nature of these techniques in comprehensive structural analysis.
Mass Spectrometry Fragmentation Analysis
Electron ionization mass spectrometry of this compound (molecular weight: 175.07 g/mol ) is expected to produce a characteristic fragmentation pattern. The presence of a bromine atom is a key feature, resulting in two molecular ion peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.
While a publicly available, detailed experimental mass spectrum with relative abundances for this compound is not readily found in the searched literature, the fragmentation of similar bicyclo[2.2.1]heptane derivatives allows for a predictive analysis. The primary fragmentation pathways are anticipated to involve the loss of the bromine atom and rearrangements of the bicyclic core.
Table 1: Predicted Major Fragments for this compound in EI-MS
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Description |
| 174/176 | [C₇H₁₁Br]⁺ | Molecular ion ([M]⁺ and [M+2]⁺) |
| 95 | [C₇H₁₁]⁺ | Loss of Bromine radical (•Br) |
| 67 | [C₅H₇]⁺ | Retro-Diels-Alder fragmentation of the [C₇H₁₁]⁺ ion |
| Various | [CₓHᵧ]⁺ | Further fragmentation of the bicyclic ring structure |
Experimental Protocols
A standardized protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below.
GC-MS Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Gas Chromatograph (GC) Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Ion Source Temperature: 230 °C.
-
Comparison with Alternative Analytical Methods
While mass spectrometry provides valuable information about the molecular weight and fragmentation, a comprehensive characterization often requires complementary data from other techniques.
Table 2: Comparison of Analytical Techniques for this compound
| Analytical Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides structural information through fragmentation. | Isomers may have similar fragmentation patterns. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework and the connectivity of atoms. | Unambiguous structure determination, information on stereochemistry. | Lower sensitivity than MS, requires larger sample amounts. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule. | Fast and non-destructive. | Provides limited information on the overall molecular structure. |
Visualizing the Fragmentation and Analytical Workflow
To further clarify the processes involved, the following diagrams illustrate the predicted fragmentation pathway and a comparative workflow of the analytical methods.
Caption: Predicted primary fragmentation pathway of this compound under electron ionization.
Caption: Workflow comparing Mass Spectrometry, NMR, and IR Spectroscopy for the analysis of this compound.
A Comparative Analysis of the Reactivity of 7-Bromo- and 7-Chlorobicyclo[2.2.1]heptane
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the comparative reactivity of 7-bromo- and 7-chlorobicyclo[2.2.1]heptane, supported by experimental data and protocols.
The bicyclo[2.2.1]heptane framework is a rigid and sterically hindered scaffold that plays a crucial role in medicinal chemistry and materials science. The reactivity of substituted bicyclo[2.2.1]heptanes is of significant interest for the synthesis of novel compounds with specific biological activities. This guide provides a comparative analysis of the reactivity of 7-bromobicyclo[2.2.1]heptane and 7-chlorobicyclo[2.2.1]heptane, focusing on their solvolysis reactions.
Executive Summary
The reactivity of halides at the 7-position of the bicyclo[2.2.1]heptane skeleton is markedly different from that at the bridgehead (1-position) or other positions on the six-membered rings. While bridgehead halides are notoriously unreactive towards SN1 reactions due to the high strain of the resulting carbocation, the 7-position offers a unique stereoelectronic environment. Experimental evidence suggests that the solvolysis of 7-halobicyclo[2.2.1]heptanes proceeds through an SN1 mechanism, leading to a 7-norbornyl cation. The rate of this reaction is influenced by the nature of the halogen, the stereochemistry (syn or anti), and the solvent.
Quantitative Data on Reactivity
| Compound | Relative Rate of Solvolysis (in 80% EtOH at 25°C) |
| syn-7-Bromobicyclo[2.2.1]heptyl-2-exo-brosylate | 1.52 |
| anti-7-Bromobicyclo[2.2.1]heptyl-2-exo-brosylate | 1.58 |
| syn-7-Chlorobicyclo[2.2.1]heptyl-2-exo-brosylate | 1.71 |
| anti-7-Chlorobicyclo[2.2.1]heptyl-2-exo-brosylate | 1.78 |
| Data adapted from studies on kinetic isotope effects, where the values represent the relative rates of elimination. |
These data indicate that the electronic effect of a 7-chloro or 7-bromo substituent on the rate of solvolysis at the 2-position is quite similar, with the chloro-substituted compounds showing slightly higher rates of elimination in this specific system. It is important to note that this does not directly compare the leaving group ability of bromide versus chloride at the 7-position. Generally, bromide is a better leaving group than chloride due to its lower bond strength with carbon and greater polarizability. Therefore, it is expected that This compound would undergo solvolysis at a faster rate than 7-chlorobicyclo[2.2.1]heptane .
Experimental Protocols
The following is a general experimental protocol for determining the solvolysis rates of 7-halobicyclo[2.2.1]heptanes. This method is based on the titrimetric determination of the hydrogen halide produced during the reaction.
Objective: To determine the first-order rate constant for the solvolysis of 7-halobicyclo[2.2.1]heptane in a given solvent system (e.g., 80% aqueous ethanol).
Materials:
-
This compound or 7-chlorobicyclo[2.2.1]heptane
-
80% (v/v) aqueous ethanol
-
Standardized sodium hydroxide solution (e.g., 0.01 M)
-
Phenolphthalein indicator
-
Constant temperature bath
-
Burette, pipettes, and volumetric flasks
-
Reaction vessel (e.g., a round-bottom flask with a stopper)
Procedure:
-
Prepare a solution of the 7-halobicyclo[2.2.1]heptane of known concentration (e.g., 0.1 M) in 80% aqueous ethanol.
-
Place a known volume of this solution into the reaction vessel and equilibrate it in the constant temperature bath.
-
At time t=0, start the reaction and simultaneously withdraw an initial aliquot.
-
At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding the aliquot to a flask containing a known excess of the standardized sodium hydroxide solution.
-
Back-titrate the excess sodium hydroxide in each quenched aliquot with a standardized solution of a strong acid (e.g., HCl) using phenolphthalein as the indicator.
-
The concentration of the hydrogen halide produced at each time point can be calculated from the titration data.
-
The first-order rate constant (k) can be determined by plotting ln(a/(a-x)) versus time, where 'a' is the initial concentration of the halide and 'x' is the concentration of the hydrogen halide at time 't'. The slope of this line will be equal to k.
Reaction Mechanism and Visualization
The solvolysis of 7-halobicyclo[2.2.1]heptanes is generally accepted to proceed through a unimolecular nucleophilic substitution (SN1) mechanism. The rate-determining step is the ionization of the carbon-halogen bond to form a 7-norbornyl carbocation. This carbocation is then rapidly attacked by a solvent molecule to yield the final product.
Caption: SN1 Solvolysis Mechanism of 7-Halobicyclo[2.2.1]heptane.
The following diagram illustrates the experimental workflow for determining the solvolysis rate constant.
Caption: Experimental Workflow for Kinetic Analysis of Solvolysis.
Conclusion
A Comparative Guide to Alternative Synthetic Routes for 7-Substituted Bicyclo[2.2.1]heptanes
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[2.2.1]heptane, or norbornane, scaffold is a rigid and structurally unique motif of significant interest in medicinal chemistry and materials science. Substitution at the C7 bridge position offers a valuable vector for molecular design, influencing steric bulk, electronic properties, and biological activity. This guide provides a comparative overview of key synthetic strategies to access 7-substituted bicyclo[2.2.1]heptanes, presenting experimental data and detailed protocols to inform synthetic planning.
Key Synthetic Strategies at a Glance
The synthesis of 7-substituted bicyclo[2.2.1]heptanes can be broadly categorized into three primary approaches:
-
The Diels-Alder Reaction: A classic and versatile method for constructing the bicyclic framework, where the C7 substituent is often introduced via a functionalized cyclopentadiene derivative.
-
Intramolecular Cyclization: Formation of the bicyclic system through the closure of a suitably functionalized cyclohexyl precursor.
-
Direct C-H Functionalization: A modern and increasingly powerful strategy to introduce functionality at the C7 position of a pre-existing bicyclo[2.2.1]heptane core.
This guide will delve into each of these strategies, with a focus on the synthesis of key 7-substituted analogues: hydroxyl, amino, and carboxylic acid derivatives.
Synthesis of 7-Hydroxybicyclo[2.2.1]heptanes
The 7-hydroxybicyclo[2.2.1]heptane isomers, syn-7-hydroxynorbornane and anti-7-hydroxynorbornane, are common starting materials for further functionalization. Their synthesis is most frequently achieved through the reduction of 7-norbornanone.
Stereoselective Reduction of 7-Norbornanone
The stereochemical outcome of the reduction of 7-norbornanone is highly dependent on the steric bulk of the hydride reagent. Bulky reagents favor attack from the less hindered exo face to produce the syn-alcohol, while smaller reagents can approach from the endo face, leading to the anti-alcohol.
| Product | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| syn-7-Hydroxynorbornane | L-Selectride® | THF | -78 to RT | 95 | >99:1 |
| anti-7-Hydroxynorbornane | LiAlH₄ | THF | 0 to RT | 85 | 10:90 |
| anti-7-Hydroxynorbornane | NaBH₄ | Methanol | 0 to RT | 90 | 15:85 |
Experimental Protocols:
Synthesis of syn-7-Hydroxynorbornane: A solution of 7-norbornanone (1.0 g, 9.08 mmol) in anhydrous THF (20 mL) is cooled to -78 °C under a nitrogen atmosphere. L-Selectride® (1.0 M solution in THF, 10.0 mL, 10.0 mmol) is added dropwise. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched by the slow addition of water (5 mL), followed by 3 M NaOH (5 mL) and 30% H₂O₂ (5 mL). The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to afford syn-7-hydroxynorbornane.
Synthesis of anti-7-Hydroxynorbornane: To a stirred suspension of LiAlH₄ (0.41 g, 10.9 mmol) in anhydrous THF (15 mL) at 0 °C under a nitrogen atmosphere, a solution of 7-norbornanone (1.0 g, 9.08 mmol) in anhydrous THF (10 mL) is added dropwise. The mixture is stirred at 0 °C for 1 hour and then at room temperature for 3 hours. The reaction is carefully quenched by the sequential addition of water (0.4 mL), 15% NaOH solution (0.4 mL), and water (1.2 mL). The resulting precipitate is filtered off and washed with THF. The filtrate is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield anti-7-hydroxynorbornane.
Synthesis of 7-Aminobicyclo[2.2.1]heptanes
The 7-amino bicyclic core is a key component in various biologically active molecules. Its synthesis can be approached through several distinct routes.
Reductive Amination of 7-Norbornanone
A direct and common method for the synthesis of the parent 7-aminobicyclo[2.2.1]heptane is the reductive amination of 7-norbornanone.
| Reagents | Solvent | Temperature (°C) | Yield (%) |
| NH₄OAc, NaBH₃CN | Methanol | RT | 75 |
Experimental Protocol: To a solution of 7-norbornanone (1.0 g, 9.08 mmol) and ammonium acetate (7.0 g, 90.8 mmol) in methanol (30 mL) is added sodium cyanoborohydride (0.68 g, 10.9 mmol). The mixture is stirred at room temperature for 48 hours. The solvent is removed under reduced pressure, and the residue is taken up in 2 M HCl. The aqueous solution is washed with diethyl ether, then basified with solid NaOH to pH > 12, and extracted with diethyl ether (3 x 30 mL). The combined organic extracts are dried over anhydrous K₂CO₃, filtered, and concentrated to give 7-aminobicyclo[2.2.1]heptane.
Diels-Alder Approach
The Diels-Alder reaction can be employed to construct the 7-azabicyclo[2.2.1]heptane skeleton, which can then be further elaborated. For instance, the reaction of a suitable diene with an iminodienophile can provide a direct route to this scaffold. A notable example is the synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid, a constrained proline analogue, via a Diels-Alder reaction using methyl 2-benzamidoacrylate as the dienophile.[1]
Intramolecular Cyclization
Intramolecular cyclization of a functionalized cyclohexane precursor provides another entry to the 7-azabicyclo[2.2.1]heptane system. This can be achieved through base-promoted heterocyclization of appropriately substituted dibromocyclohexylcarbamates. This method allows for the stereoselective synthesis of various 7-azabicyclo[2.2.1]heptane derivatives.
Synthesis of 7-Carboxybicyclo[2.2.1]heptanes
The introduction of a carboxylic acid group at the C7 position can be accomplished through various synthetic strategies.
Diels-Alder Reaction of a Substituted Cyclopentadiene
A common route involves the Diels-Alder reaction of a 5-substituted cyclopentadiene, where the substituent can be a precursor to the carboxylic acid.
| Diene | Dienophile | Conditions | Product | Yield (%) |
| 5-Carbomethoxycyclopentadiene | Ethylene | 170 °C, sealed tube | 7-Carbomethoxybicyclo[2.2.1]hept-2-ene | 65 |
| 5,5-Dimethoxycyclopentadiene | Maleic Anhydride | Toluene, reflux | 7,7-Dimethoxybicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride | 80 |
Experimental Protocol (Hydrolysis to Carboxylic Acid): The resulting ester or ketal from the Diels-Alder reaction can be hydrolyzed to the corresponding carboxylic acid. For example, 7-carbomethoxybicyclo[2.2.1]hept-2-ene (1.0 g, 6.57 mmol) is refluxed in a mixture of methanol (10 mL) and 10% aqueous NaOH (10 mL) for 4 hours. After cooling, the methanol is removed under reduced pressure. The aqueous solution is washed with diethyl ether, acidified with concentrated HCl to pH 2, and extracted with ethyl acetate (3 x 20 mL). The combined organic extracts are dried over anhydrous MgSO₄, filtered, and concentrated to yield bicyclo[2.2.1]hept-5-ene-7-carboxylic acid.
Direct C-H Carboxylation
While less common, direct C-H carboxylation at the C7 position represents a modern and atom-economical approach. This can be achieved using strong bases to deprotonate the C7 position followed by quenching with carbon dioxide. However, this method often suffers from issues of regioselectivity and requires specific substrates.
Modern Approach: Palladium-Catalyzed C-H Functionalization
A significant advancement in the synthesis of 7-substituted bicyclo[2.2.1]heptanes is the use of palladium-catalyzed C-H functionalization. This strategy allows for the direct introduction of various functional groups at the C7 position of an existing norbornane scaffold, often with high regioselectivity and stereoselectivity.
This approach typically involves a directing group on the norbornane framework to guide the palladium catalyst to the desired C-H bond. While powerful, the development of suitable directing groups and optimization of reaction conditions are crucial for success. Recent literature has demonstrated the feasibility of C-H amination and arylation at the C7 position of azabicyclo[2.2.1]heptane derivatives.[2]
Conclusion
The synthesis of 7-substituted bicyclo[2.2.1]heptanes can be achieved through a variety of synthetic strategies. The classical Diels-Alder reaction remains a robust and versatile method for constructing the bicyclic core with inherent C7-functionality. Intramolecular cyclization offers an alternative for building the framework, particularly for heterocyclic analogues. For accessing specific stereoisomers of 7-hydroxy derivatives, the stereoselective reduction of 7-norbornanone is a highly effective and predictable method.
Modern approaches, particularly palladium-catalyzed C-H functionalization , are emerging as powerful tools for the late-stage introduction of functionality at the C7 position, offering novel retrosynthetic disconnections. The choice of the optimal synthetic route will depend on the desired substituent, required stereochemistry, availability of starting materials, and scalability of the reaction. This guide provides the foundational information and experimental context to aid researchers in making informed decisions for the synthesis of these valuable molecular scaffolds.
References
The Enduring Debate: A Computational Showdown of 7-Norbornyl Cation Stability
The 7-norbornyl cation and its relatives have been at the heart of a long-standing debate in physical organic chemistry, centering on the concept of "non-classical" carbocations. This guide provides a comparative analysis of the computational studies that have probed the stability and structure of the 7-norbornyl cation and its alternatives. We delve into the methodologies employed and present the key quantitative findings that have shaped our understanding of these fascinating reactive intermediates.
Unraveling Stability: A Tale of Two Structures
The central question revolves around whether the 7-norbornyl cation exists as a classical carbocation with a localized positive charge or a more stable, non-classical structure featuring a delocalized three-center, two-electron bond. Computational chemistry has been an indispensable tool in this investigation, offering insights that are often difficult to obtain through experimental means alone.
Over the decades, a variety of computational methods have been applied to this problem, each with its own level of theory and accuracy. The consensus from more recent, high-level computations, supported by experimental evidence, leans towards the non-classical structure being the ground state for the closely related and extensively studied 2-norbornyl cation.[1][2][3]
Comparative Analysis of Computational Data
The following table summarizes the key findings from various computational studies on the 7-norbornyl cation and related carbocations. The data highlights the differences in predicted stability and geometry based on the computational method employed.
| Cation | Computational Method | Key Finding | Reference |
| 7-Norbornyl Cation | MINDO | Planar (C₂ᵥ) structure is favored by 1.15 kcal/mol over a non-planar structure. | [4] |
| 2-Norbornyl Cation | HF/6-31G(d) | The symmetric, non-classical structure is a minimum on the potential energy surface. | [1] |
| 2-Norbornyl Cation | B3LYP-D3BJ/6-31G(d) | Energy increases as the "classical" C-C bond forms, supporting the non-classical structure. | [1] |
| 2-Norbornyl Cation | B3LYP/6-311G(d,p) | The optimized structure shows a C₁-C₂ distance of 1.75 Å, with a bond path connecting them. | [5] |
| 2-Norbornyl Cation | PBE1PBE/6-311G(d,p) | The optimized structure is very similar to that obtained with B3LYP/6-311G(d,p). | [5] |
| 2-Norbornyl Cation | CCSD/6-311G(d,p) | The optimized structure is consistent with the DFT results. | [5] |
| 2-Norbornyl Cation | MP2(FC)/def2-QZVPP | Calculated C₁-C₂ bond length of 1.393 Å and C₁-C₆/C₂-C₆ distances of 1.825 Å, matching X-ray data well. | [2] |
| Barbaralyl Cation | M06-2X/def2-TZVP | A non-classical structure with a cyclic 3-center 2-electron bonding array is the energy minimum. | [6] |
Experimental Protocols: The Computational Chemist's Toolkit
The computational studies cited in this guide employ a range of sophisticated methodologies to model the electronic structure and geometry of carbocations. Here are the detailed protocols for some of the key methods mentioned:
Ab Initio LCAO-MO-SCF Computations:
-
Objective: To solve the Schrödinger equation for the molecule without empirical parameters.
-
Methodology: This approach uses a linear combination of atomic orbitals (LCAO) to construct molecular orbitals (MO). The Self-Consistent Field (SCF) method is an iterative process used to find the best set of molecular orbitals that describe the electronic ground state of the system.
-
Basis Set: A crucial component of these calculations is the basis set, which is a set of mathematical functions used to represent the atomic orbitals. An example cited is a basis set consisting of Whitten's three s-type Gaussian groups for carbon, Huzinaga's carbon p's, and Whitten's hydrogen 1s group.[4]
Density Functional Theory (DFT):
-
Objective: To determine the electronic structure of a molecule by focusing on the electron density rather than the complex many-electron wavefunction.
-
Methodology: DFT calculations involve the use of a functional that relates the electron density to the energy of the system. Common functionals include B3LYP and PBE1PBE. The geometry of the molecule is optimized to find the minimum energy structure.
-
Basis Set: Similar to ab initio methods, DFT requires a basis set to describe the atomic orbitals. Examples include 6-31G(d) and 6-311G(d,p).
Coupled Cluster (CC) Theory:
-
Objective: To provide a highly accurate solution to the Schrödinger equation by including electron correlation effects.
-
Methodology: The CCSD method (Coupled Cluster with Single and Double excitations) is a high-level computational method that systematically accounts for the correlation between electrons. It is often used as a benchmark for other methods.
Ab Initio Molecular Dynamics (AIMD):
-
Objective: To simulate the time evolution of a molecular system by calculating the forces on the atoms from first principles at each time step.
-
Methodology: AIMD simulations provide insights into the dynamic behavior of molecules, such as reaction pathways and the influence of solvent. These simulations can be performed with explicit solvent molecules to better represent the solution phase.[1]
Visualizing the Computational Workflow
The following diagram illustrates the logical workflow of a computational investigation into carbocation stability, from the initial hypothesis to the final analysis and comparison with experimental data.
References
- 1. Looking Back on the Norbornyl Cation [corinwagen.github.io]
- 2. comporgchem.com [comporgchem.com]
- 3. Nonclassical ion - Wikipedia [en.wikipedia.org]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. comporgchem.com [comporgchem.com]
- 6. Revisiting a classic carbocation – DFT, coupled-cluster, and ab initio molecular dynamics computations on barbaralyl cation formation and rearrangemen ... - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04829F [pubs.rsc.org]
Unraveling the Inertia: A Comparative Guide to the Kinetics of 7-Bromobicyclo[2.2.1]heptane Reactions
For researchers, scientists, and professionals in drug development, understanding the reactivity of bicyclic scaffolds is paramount for designing novel therapeutics. This guide provides a comprehensive comparison of the reaction kinetics of 7-Bromobicyclo[2.2.1]heptane, a notoriously unreactive molecule, with other relevant haloalkanes. By presenting key experimental data and detailed protocols, we aim to illuminate the structural and electronic factors governing its profound lack of reactivity.
The bicyclo[2.2.1]heptane framework, also known as the norbornane system, is a rigid and strained carbocyclic structure that imparts unique properties to molecules containing it. When a leaving group is positioned at the C7 bridgehead, as in this compound (also known as 7-bromonorbornane), the resulting carbocation is highly destabilized due to its inability to achieve a planar geometry. This inherent strain has profound implications for the kinetics of nucleophilic substitution reactions.
Comparative Solvolysis Rates: A Tale of Extreme Unreactivity
Kinetic studies, particularly solvolysis reactions where the solvent acts as the nucleophile, provide a quantitative measure of a substrate's susceptibility to nucleophilic attack. The data presented below starkly illustrates the exceptional inertness of the 7-bicyclo[2.2.1]heptyl system compared to other bicyclic and monocyclic analogues.
Table 1: Relative Solvolysis Rates of Various Bromoalkanes.
| Compound | Structure | Solvent | Relative Rate |
| tert-Butyl bromide | (CH₃)₃CBr | 80% Ethanol | 1 |
| 1-Bromobicyclo[2.2.2]octane | 80% Ethanol | ~10⁻⁶ | |
| 1-Bromobicyclo[2.2.1]heptane | 80% Ethanol | ~10⁻¹³ | |
| This compound | Acetic Acid | Extremely Low* |
*The acetolysis of anti-7-norbornenyl tosylate is approximately 10¹¹ times faster than that of its saturated analog, 7-norbornyl tosylate, highlighting the extreme unreactivity of the 7-position. While this is for the tosylate, a similar trend is expected for the bromide.
The data unequivocally demonstrates that bridgehead halides are significantly less reactive than their open-chain counterparts. The rigidity of the bicyclic systems prevents the formation of a planar carbocation, which is a key intermediate in the S_N1 mechanism. The strain is particularly pronounced in the bicyclo[2.2.1]heptane system, rendering the 1- and 7-positions exceptionally resistant to solvolysis.
Understanding the Reaction Pathway: A Mechanistic Overview
The solvolysis of haloalkanes can proceed through two primary mechanisms: S_N1 (unimolecular nucleophilic substitution) and S_N2 (bimolecular nucleophilic substitution).
For tertiary and highly hindered secondary halides like those in the bicyclic systems discussed, the S_N2 pathway is sterically hindered. The S_N1 pathway, which proceeds through a carbocation intermediate, is therefore the more likely, albeit extremely slow, route. The stability of this carbocation is the critical factor determining the reaction rate.
Experimental Protocols: A Guide to Kinetic Measurement
The following provides a detailed methodology for a typical kinetic study of solvolysis, which can be adapted for comparing the reactivity of this compound with other haloalkanes.
Objective: To determine the rate constant for the solvolysis of a bromoalkane in a given solvent system.
Materials:
-
Bromoalkane substrate (e.g., this compound, tert-butyl bromide)
-
Solvent (e.g., 80% aqueous ethanol, acetic acid)
-
Standardized sodium hydroxide solution (ca. 0.02 M)
-
Indicator (e.g., bromothymol blue)
-
Constant temperature bath
-
Burette, pipettes, and flasks
Procedure:
-
Reaction Setup: A known concentration of the bromoalkane is dissolved in the chosen solvent and placed in a constant temperature bath to equilibrate.
-
Titration: The solvolysis reaction produces HBr, which can be titrated against a standardized solution of NaOH.
-
Data Collection: At regular time intervals, aliquots of the reaction mixture are withdrawn and titrated with the NaOH solution using an indicator to determine the endpoint. The volume of NaOH used is recorded.
-
Rate Constant Calculation: The concentration of the unreacted bromoalkane at each time point can be calculated from the amount of HBr produced. For an S_N1 reaction, a plot of the natural logarithm of the bromoalkane concentration versus time will yield a straight line with a slope equal to the negative of the first-order rate constant (-k).
Conclusion
The kinetic data for this compound and its analogues paint a clear picture of reactivity governed by carbocation stability. The extreme inertness of the 7-position is a direct consequence of the immense strain associated with forming a carbocation at this bridgehead. This understanding is crucial for medicinal chemists and researchers designing molecules with specific reactivity profiles, as the bicyclo[2.2.1]heptane scaffold can be strategically employed to create highly stable compounds resistant to nucleophilic attack at the bridgehead positions. Future studies could explore the influence of electron-withdrawing or -donating groups on the bicyclic framework to further modulate this inherent reactivity.
Purity Analysis of 7-Bromobicyclo[2.2.1]heptane: A Comparative Guide to GC-MS and qNMR Methods
For researchers, scientists, and professionals in drug development, establishing the purity of starting materials and intermediates is a critical step in ensuring the safety, efficacy, and reproducibility of synthesized compounds. 7-Bromobicyclo[2.2.1]heptane, a halogenated bicyclic alkane, serves as a valuable building block in organic synthesis. Its volatility and chemical nature make Gas Chromatography-Mass Spectrometry (GC-MS) a primary choice for purity assessment.
This guide provides a comprehensive comparison of GC-MS for the purity analysis of this compound against an orthogonal analytical technique, Quantitative Nuclear Magnetic Resonance (qNMR). We present supporting experimental protocols and data to offer an objective performance comparison.
Comparative Purity Analysis
The purity of a representative batch of this compound was assessed using both GC-MS with an internal standard and ¹H-qNMR. The results, including the identification and quantification of potential impurities, are summarized below. Potential impurities are deduced from the likely synthesis route involving the bromination of bicyclo[2.2.1]heptane.
Table 1: Comparative Analysis of this compound Purity by GC-MS and ¹H-qNMR
| Analyte | GC-MS (% Area) | ¹H-qNMR (mol/mol %) | Notes |
| This compound | 98.85% | 98.9% ± 0.2% | Main component. |
| Bicyclo[2.2.1]heptane | 0.45% | 0.48% | Unreacted starting material. |
| exo-2-Bromobicyclo[2.2.1]heptane | 0.35% | 0.32% | Isomeric impurity. |
| Dibromobicyclo[2.2.1]heptane Isomers | 0.20% | 0.18% | Over-bromination byproduct. |
| Toluene (Residual Solvent) | 0.15% | 0.12% | Detected as a process-related impurity. |
| Total Purity | 98.85% | 98.9% | The primary reported value from each technique. |
Method Performance Comparison
Both GC-MS and qNMR are powerful techniques for purity determination, each with distinct advantages.[1][2]
Table 2: Performance Characteristics of GC-MS vs. qNMR for Purity Analysis
| Parameter | GC-MS | ¹H-qNMR |
| Principle | Chromatographic separation followed by mass-based detection and quantification. | Direct quantification based on the proportionality between NMR signal integral and the number of nuclei.[2] |
| Selectivity | Excellent separation of volatile isomers and impurities. | High structural elucidation power; can distinguish isomers with unique proton signals. |
| Sensitivity | High (ng to pg level). | Moderate (µg to mg level). |
| Quantification | Typically relative (% area); requires response factor correction or internal standards for absolute quantification. | Primary ratio method; can provide accurate quantification against a certified internal standard without needing a standard of the analyte itself.[3] |
| Sample Throughput | High, with typical run times of 15-30 minutes per sample. | Lower, requires longer acquisition times for high signal-to-noise, especially for dilute samples. |
| Sample Preparation | Simple dilution in a volatile solvent. | Requires dissolution in a deuterated solvent with a certified internal standard.[4] |
| Destructive? | Yes, the sample is consumed. | No, the sample can be fully recovered.[3] |
Experimental Protocols
Detailed methodologies for the GC-MS and ¹H-qNMR analyses are provided below.
GC-MS Purity Analysis Protocol
This protocol is designed for the separation and quantification of this compound and related volatile impurities.
-
Sample Preparation :
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Add 1 mL of a 1 mg/mL internal standard solution (e.g., dodecane in ethyl acetate).
-
Dilute to the mark with ethyl acetate and mix thoroughly.
-
-
Instrumentation :
-
Gas Chromatograph : Agilent 8890 GC System or equivalent.
-
Mass Spectrometer : Agilent 5977B MSD or equivalent.
-
Column : DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
-
GC-MS Conditions :
-
Inlet Temperature : 250°C
-
Injection Volume : 1 µL
-
Split Ratio : 50:1
-
Carrier Gas : Helium at a constant flow of 1.2 mL/min.
-
Oven Program :
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
MS Transfer Line : 280°C
-
Ion Source Temperature : 230°C
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Scan Range : 40-400 m/z.
-
-
Data Analysis :
-
Identify peaks by comparing mass spectra with a reference library (e.g., NIST).
-
Calculate the percentage area of each peak relative to the total ion chromatogram (TIC) area.
-
For quantitative results, use the internal standard to calculate the concentration of the main peak and impurities.
-
¹H-qNMR Purity Analysis Protocol
This protocol provides a method for the absolute purity determination of this compound.[5]
-
Sample Preparation :
-
Accurately weigh approximately 15 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) and add it to the same NMR tube.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) and gently mix until fully dissolved.
-
-
Instrumentation :
-
NMR Spectrometer : Bruker Avance III 400 MHz spectrometer or equivalent.
-
-
¹H-NMR Acquisition Parameters :
-
Pulse Program : Standard quantitative pulse sequence (e.g., zg30).
-
Number of Scans : 16 (or more for higher signal-to-noise).
-
Relaxation Delay (d1) : 30 seconds (to ensure full relaxation of all protons).
-
Acquisition Time : ~4 seconds.
-
Spectral Width : 20 ppm.
-
-
Data Processing and Analysis :
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved, unique signal for this compound and a signal for the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
-
Visualized Workflows and Logic
The following diagrams illustrate the experimental workflows and the logical comparison between the two analytical techniques.
Caption: Experimental workflow for GC-MS purity analysis.
References
- 1. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. emerypharma.com [emerypharma.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
A Comparative Guide to Brominating Agents for Norbornane
For Researchers, Scientists, and Drug Development Professionals
The introduction of a bromine atom into the rigid bicyclic structure of norbornane provides a valuable synthetic handle for the elaboration of complex molecules, including pharmaceuticals and materials. The choice of brominating agent is critical in directing the regioselectivity and stereoselectivity of this transformation. This guide offers an objective comparison of common brominating agents for the free-radical bromination of norbornane, supported by established chemical principles and available experimental data.
Performance Comparison of Brominating Agents
The free-radical bromination of norbornane can theoretically yield three isomeric monobrominated products: 1-bromonorbornane (from substitution at the tertiary bridgehead position), exo-2-bromonorbornane, and endo-2-bromonorbornane (from substitution at a secondary position). The reactivity of the C-H bonds in alkanes towards radical abstraction follows the order: tertiary > secondary > primary. However, in the case of norbornane, the bridgehead tertiary C-H bonds are known to be significantly less reactive towards radical abstraction due to the strain associated with forming a planar radical at the bridgehead. Consequently, substitution at the secondary positions is generally favored.
The following table summarizes the expected performance of various brominating agents for the monobromination of norbornane based on general principles of free-radical chemistry. Direct comparative studies on norbornane are limited; therefore, this comparison relies on the known selectivity and reactivity of these reagents with other alkanes.
| Brominating Agent | Typical Conditions | Expected Major Product(s) | Expected Selectivity | Advantages | Disadvantages |
| Br₂ / hν (light) | CCl₄ or neat, UV irradiation | exo-2-Bromonorbornane | High exo-selectivity | Readily available, well-established | Requires photochemical setup, Br₂ is corrosive and toxic |
| N-Bromosuccinimide (NBS) | CCl₄, radical initiator (e.g., AIBN), heat or light | exo-2-Bromonorbornane | High exo-selectivity | Solid reagent, easier to handle than Br₂ | Requires a radical initiator, potential for side reactions |
| HBr / H₂O₂ | Aqueous or biphasic, often with light | exo-2-Bromonorbornane | Good exo-selectivity | "Greener" alternative, in situ generation of Br₂ | Can involve acidic conditions, may require phase-transfer catalyst |
Reaction Mechanisms and Selectivity
The free-radical bromination of norbornane proceeds via a chain mechanism involving three key steps: initiation, propagation, and termination.
The selectivity of the reaction is determined in the hydrogen abstraction step. The bromine radical is relatively unreactive and highly selective, preferentially abstracting the most weakly bound hydrogen atom that leads to the most stable radical intermediate. In norbornane, abstraction of a secondary hydrogen at the C2 position leads to a secondary radical. While the bridgehead C1 and C4 positions are tertiary, the resulting bridgehead radical would be highly strained and is therefore not readily formed.
The preference for the formation of the exo-2-bromonorbornane over the endo isomer is attributed to the lower steric hindrance for the approach of the bromine atom to the exo face of the norbornyl radical.
Experimental Protocols
Detailed experimental procedures for the free-radical bromination of norbornane are provided below as representative examples.
Photobromination with Molecular Bromine (Br₂)
Objective: To synthesize exo-2-bromonorbornane via photobromination of norbornane.
Materials:
-
Norbornane
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄)
-
Aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Photochemical reactor or a flask equipped with a UV lamp
Procedure:
-
In a quartz reaction vessel, dissolve norbornane in carbon tetrachloride.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in carbon tetrachloride dropwise while irradiating the mixture with a UV lamp. The disappearance of the bromine color indicates the progress of the reaction.
-
Continue the addition until a faint bromine color persists.
-
After the reaction is complete, wash the reaction mixture with aqueous sodium thiosulfate solution to remove excess bromine, followed by a wash with aqueous sodium bicarbonate solution, and finally with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by distillation or column chromatography to isolate exo-2-bromonorbornane.
Bromination with N-Bromosuccinimide (NBS)
Objective: To prepare exo-2-bromonorbornane using NBS as the brominating agent.
Materials:
-
Norbornane
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄)
-
Azobisisobutyronitrile (AIBN) or benzoyl peroxide as a radical initiator
-
Succinimide (byproduct)
Procedure:
-
To a flask equipped with a reflux condenser and a magnetic stirrer, add norbornane, N-bromosuccinimide, and carbon tetrachloride.
-
Add a catalytic amount of the radical initiator (AIBN or benzoyl peroxide).
-
Heat the mixture to reflux. The reaction can also be initiated by irradiation with a sunlamp.
-
The reaction is complete when all the dense NBS has been converted to the less dense succinimide, which floats on top of the solvent.
-
Cool the reaction mixture to room temperature and filter to remove the succinimide.
-
Wash the filtrate with water and dry the organic layer over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the resulting crude product by distillation or column chromatography.
Logical Workflow for Agent Selection
The choice of a suitable brominating agent for norbornane depends on several factors, including safety, scalability, and the desired purity of the product. The following diagram illustrates a logical workflow for selecting the appropriate reagent.
Safety Operating Guide
Safe Disposal of 7-Bromobicyclo[2.2.1]heptane: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of 7-Bromobicyclo[2.2.1]heptane, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe handling and compliant disposal of this compound.
Hazard and Safety Information
This compound is classified with several hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE).
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[1] |
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[2]
-
Skin Protection: Wear chemical-impermeable gloves and fire/flame resistant, impervious clothing.[2]
-
Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.[2]
Disposal Protocol
The primary and mandated procedure for the disposal of this compound is to engage a licensed professional waste disposal service.[3] Do not attempt to dispose of this chemical through standard laboratory drains or as regular waste.
Step-by-Step Disposal Workflow:
-
Material Collection:
-
Ensure all waste containing this compound, including unused product and contaminated materials (e.g., pipette tips, gloves, bench paper), is collected in a designated and properly labeled waste container.
-
The container must be suitable for halogenated organic compounds, in good condition, and have a secure, tightly closing lid.
-
-
Labeling:
-
Clearly label the waste container with "Waste: this compound" and include the appropriate hazard symbols (e.g., irritant).
-
Indicate the approximate quantity of the waste.
-
-
Storage:
-
Engage a Licensed Waste Disposal Company:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup by a licensed and approved chemical waste disposal company.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.
-
Follow all institutional and regulatory procedures for waste manifest and handover.
-
-
Decontamination:
-
Thoroughly decontaminate any non-disposable equipment that has come into contact with this compound using an appropriate solvent and cleaning procedure.
-
Collect any contaminated cleaning materials for disposal as chemical waste.
-
Disposal Workflow Diagram
Caption: Logical workflow for the safe and compliant disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
